Sodium Nitrite-18O2
Beschreibung
Eigenschaften
InChI |
InChI=1S/HNO2.Na/c2-1-3;/h(H,2,3);/q;+1/p-1/i2+2,3+2; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXPTNMVRIOKMN-HBBSRNSNSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
N(=[18O])[18O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
72.995 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"Sodium Nitrite-18O2 molecular weight"
Technical Guide: Sodium Nitrite-18O2 ( )
Precision Labeling for Nitric Oxide Research & Metabolic Tracing
Executive Summary
Sodium Nitrite-18O2 (NaN
Unlike
Part 1: Molecular Weight & Isotopic Composition
Precision Calculation
The molecular weight of doubly labeled Sodium Nitrite-18O2 differs significantly from the standard natural abundance isotopologue. This mass shift (+4 Da) is the basis for detection via Mass Spectrometry (MS).
Table 1: Comparative Molecular Weight Analysis
| Component | Isotope | Atomic Mass (Da) [IUPAC] | Count | Contribution to Mass |
| Standard NaNO₂ | ~68.995 | |||
| Sodium | 22.98977 | 1 | 22.98977 | |
| Nitrogen | 14.00670 | 1 | 14.00670 | |
| Oxygen | 15.99491 | 2 | 31.98982 | |
| Labeled NaN | ~73.005 | |||
| Sodium | 22.98977 | 1 | 22.98977 | |
| Nitrogen | 14.00670 | 1 | 14.00670 | |
| Oxygen | 17.99916 | 2 | 35.99832 |
Net Mass Shift: +4.0085 Da
Target m/z (Anion
Visualization: The Mass Shift
The following diagram illustrates the structural and mass difference utilized in analytical detection.
Figure 1: Comparison of standard vs. heavy isotope labeled sodium nitrite, highlighting the +4 Da mass shift detectable by MS.
Part 2: Critical Handling (The Acid-Exchange Trap)
The Stability Paradox
Expertise Insight: The most common failure mode in
In the presence of protons (
The Rule of pH:
-
pH > 7.5: Exchange is negligible (Stable for days/weeks).
-
pH < 5.0: Rapid exchange (Label lost in minutes to hours).
-
pH < 2.0: Instantaneous loss of label.
Mechanism of Label Loss
Researchers must buffer stock solutions to pH 8.0+ immediately upon dissolution.
Figure 2: The mechanism of label loss. In acidic media, the heavy oxygen swaps with the abundant O-16 in water.
Part 3: Applications in Drug Development
Differentiating NO Pathways
In hypoxic drug development (e.g., ischemia-reperfusion injury therapies), distinguishing between NOS-dependent and Nitrite-Reductase-dependent NO production is vital.
-
NOS Pathway: Uses molecular oxygen (
) from the air. If the tissue is hypoxic, this pathway shuts down. -
Nitrite Reductase Pathway: Uses Nitrite (
) as the source.
By introducing NaN
Figure 3: Biological pathways showing how 18-O labeling distinguishes nitrite-derived NO from synthase-derived NO.
Part 4: Experimental Protocols (Self-Validating)
Preparation of Stable Stock Solution
Objective: Create a 10 mM stock of NaN
-
Buffer Preparation: Prepare 100 mM Phosphate Buffer (pH 8.5) or Carbonate Buffer (pH 9.0). Do not use unbuffered water or saline, as dissolved CO2 can lower pH slightly.
-
Degassing (Optional but Recommended): Sparge buffer with Argon for 15 minutes to remove dissolved
if performing strict anaerobic work. -
Dissolution: Weigh NaN
O (Calculated MW: 73.00) and dissolve in the buffer.-
Calculation: To make 10 mL of 10 mM solution:
-
-
Validation Step: Spot check pH immediately. It must be > 8.0.
Analytical Detection (GC-MS)
Objective: Quantify the
-
Method: Pentafluorobenzyl bromide (PFB-Br) derivatization.[1]
-
Principle: PFB-Br reacts with nitrite to form a derivative volatile enough for GC-MS.[1]
-
Protocol:
-
Sample Prep: Add acetone to plasma (precipitate proteins).
-
Derivatization: Add PFB-Br (10 min at 50°C).
-
Extraction: Extract into toluene.
-
MS Detection (NICI Mode):
-
Monitor m/z 46 (Standard Nitrite anion
). -
Monitor m/z 50 (Labeled Nitrite anion
).
-
-
Note: The PFB group falls off in the ion source, leaving the nitrite anion for detection.
-
References
-
IUPAC Commission on Isotopic Abundances and Atomic Weights. (2025). Standard Atomic Weights. Retrieved from
-
National Institute of Standards and Technology (NIST). (2024). Oxygen-18 Isotope Data. Retrieved from
-
PubChem. (2024). Sodium Nitrite Compound Summary. National Library of Medicine.[2] Retrieved from
-
Tsikas, D. (2007). Analysis of nitrite and nitrate in biological fluids by mass spectrometry.[1][3][4] Journal of Chromatography B. (Demonstrates PFB-Br derivatization and m/z 46 detection). Retrieved from
-
Vanin, A. F., et al. (2002). Source of Oxygen in NO produced from Nitrite. (Discusses the acid-exchange limitations). Retrieved from
Sources
- 1. GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium Nitrite | NaNO2 | CID 23668193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Guide: Early Studies and Mechanistic Applications of 18O-Labeled Nitrite
Executive Summary
The utilization of oxygen-18 (
This guide synthesizes the foundational chemical physics of nitrite-water exchange established in the 1950s with the breakthrough biological applications of the 1990s and 2000s. It is designed for researchers requiring a robust protocol for synthesis, handling, and experimental design.
Part 1: Historical & Theoretical Foundation
The Challenge of Isotope Exchange
The primary technical hurdle in early
Seminal work by Bunton and Stedman (1950s) established the kinetic boundaries of this exchange.[1] They demonstrated that the exchange reaction is acid-catalyzed and proceeds via the formation of the nitrosonium ion (
Key Mechanistic Insight:
-
Neutral/Alkaline pH: The exchange half-life (
) is on the order of weeks to months. The label is stable. -
Acidic pH (< 4.0): The exchange becomes rapid.
-
Strong Acid (pH < 1.0): Exchange is instantaneous.
This pH-dependency is the basis for both the synthesis of labeled nitrite and the preservation of biological samples.
Mechanism of Acid-Catalyzed Exchange
The exchange occurs because nitrous acid (
Figure 1: The acid-catalyzed mechanism permitting the incorporation of
Part 2: Synthesis and Labeling Protocol
Objective: Synthesize sodium nitrite labeled with
Principle: Utilizing the rapid acid-catalyzed exchange rate to equilibrate inexpensive natural abundance nitrite with highly enriched
Materials
-
Sodium Nitrite (
), natural abundance, >99% purity. -
Oxygen-18 Water (
), >95 atom %. -
Hydrochloric Acid (HCl), 1 M and 5 M.[2]
-
Sodium Hydroxide (NaOH), 1 M.
Step-by-Step Methodology
-
Dissolution: Dissolve 6.9 mg of
(100 µmol) in 100 µL of in a microcentrifuge tube.-
Note: Minimizing the volume of
reduces cost. The molar ratio of water oxygen to nitrite oxygen must be high to drive equilibrium toward labeling.
-
-
Acidification (The Exchange Phase): Add 2 µL of 5 M HCl to drop the pH to approximately 1-2.
-
Critical Step: Incubate for 10–15 minutes at room temperature. At this pH, the oxygen atoms in the nitrite will rapidly equilibrate with the massive excess of
in the solvent.
-
-
Neutralization (The Locking Phase): Rapidly add a stoichiometric equivalent of NaOH (or slightly excess phosphate buffer, pH 7.4) to raise the pH above 7.0.
-
Validation: Check pH with a micro-strip. It must be > 7.0 to prevent back-exchange with atmospheric moisture or standard buffers during dilution.
-
-
Quantification: The resulting solution contains
. The enrichment efficiency is determined by the ratio of in the water to in the starting nitrite.-
Formula: Final Enrichment
Enrichment of (assuming molar excess > 100x).
-
Part 3: Biological Applications & Mechanistic Insights[3]
Hemoglobin as a Nitrite Reductase
One of the most significant applications of
The Experiment:
Researchers incubated deoxyhemoglobin with
Pathway Visualization:
Figure 2: The reduction of labeled nitrite by deoxyhemoglobin, yielding
Distinguishing Nitrite Reductase vs. NOS Activity
In complex tissues (e.g., heart homogenates), both Nitric Oxide Synthase (NOS) and nitrite reductases are active.
| Parameter | NOS Pathway | Nitrite Reductase Pathway |
| Substrate | L-Arginine + O2 | Nitrite (NO2-) |
| Oxygen Source | Molecular Oxygen (Dissolved O2) | Nitrite Oxygen |
| Label Tracing | Produces 16O-NO (unless 18O2 gas is used) | Produces 18O-NO (from 18O-nitrite) |
| Hypoxia Effect | Inhibited (requires O2) | Potentiated (requires deoxy-heme) |
Part 4: Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
The gold standard for analyzing
Protocol:
-
Derivatization: React the aqueous sample with Pentafluorobenzyl bromide (PFB-Br) in the presence of a phase-transfer catalyst.
-
Extraction: The resulting PFB-nitrite derivative is extracted into toluene or isooctane.
-
MS Detection: Operate in Negative Ion Chemical Ionization (NICI) mode.
-
Monitor ions at m/z 46 (
natural) vs m/z 48 ( -labeled). -
Note: PFB-nitrite often decomposes in the injector port to release the
anion, which is the species actually detected.
-
Proton-Transfer Reaction Mass Spectrometry (PTR-MS)
For real-time gas phase analysis, PTR-MS can detect the release of
References
-
Bunton, C. A., & Stedman, G. (1959).
- Significance: Established the acid-catalyzed mechanism and kinetic constants for nitrite-w
-
Gladwin, M. T., et al. (2000). Role of circulating nitrite and hemoglobin in the vasodilation of the human circulation.
- Significance: Demonstrated the physiological relevance of nitrite reduction by hemoglobin.
-
Doyle, M. P., et al. (1981). Oxidation of nitrogen oxides by bound dioxygen in hemoproteins. Journal of Biological Chemistry.
- Significance: Early characterization of the reaction between NO and oxyhemoglobin (dioxygen
-
Vanin, A. F., et al. (2002). Nitric oxide synthase and nitrite reductase activities of hemoglobin. Biochimica et Biophysica Acta (BBA).
- Significance: Used isotope labeling to distinguish between NOS-like activity and nitrite reductase activity in hemoproteins.
-
Klingelhofer, G., et al. (2023). GC-MS Studies on Nitric Oxide Autoxidation and S-Nitrosothiol Hydrolysis to Nitrite in pH-Neutral Aqueous Buffers: Definite Results Using 15N and 18O Isotopes. Molecules.
- Significance: Modern application of the early protocols to define NO autoxid
Sources
"role of Sodium Nitrite-18O2 in nitrogen cycle research"
The Strategic Role of Sodium Nitrite-18O ( ) in Nitrogen Cycle Resolution
Content Type: Technical Whitepaper Audience: Biogeochemists, Enzymologists, and Drug Development Scientists[1]
Executive Directive: The Oxygen-Isotope Advantage
In the study of nitrogen cycling,
Sodium Nitrite-18O (specifically
-
Quantifying Oxygen Exchange: Measuring the rapid equilibrium between nitrite-oxygen and water-oxygen (
) to validate isotopic baselines.[1] -
Source Partitioning: Distinguishing
produced via denitrification (conserving nitrite-O) from nitrification (incorporating dissolved or ).[1] -
Enzymatic Profiling: Mapping the catalytic mechanisms of Nitrite Reductases (NiR) and mammalian Xanthine Oxidase.[1]
This guide details the synthesis, handling, and experimental logic for deploying
The Physicochemical Challenge: Oxygen Exchange
The fundamental constraint in using
-
Mechanism: At low pH, nitrite forms nitrous acid (
), which can dehydrate to form the nitrosonium ion ( ) or .[1] These intermediates react with water, swapping oxygen atoms.[1] -
Implication: If you purchase
and store it in an aqueous solution at neutral pH, it is relatively stable.[1] However, in acidic experimental conditions (common in soil or lysosomal simulations), the label will "wash out" into the bulk water solvent.[1]
Rule of Thumb: You must calculate the Exchange Factor (
Technical Protocol: On-Demand Synthesis of
Because commercial shelf-life of highly enriched
Protocol A: Acid-Catalyzed Equilibrium Labeling
Based on methods adapted from NIH and biochemical literature (e.g., Li et al., 2012).[1]
Reagents:
-
Sodium Nitrite (
, natural abundance, >99% purity).[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Water-18O (
, >95 atom %).[1] -
Ethyl Acetate (anhydrous).[1]
-
Phosphate Buffered Saline (PBS).[1]
Workflow:
| Step | Action | Mechanistic Rationale |
| 1 | Dissolve 6.9 mg (0.1 mmol) | Minimizes volume to conserve expensive |
| 2 | Add 1 | Lowers pH to <4.0, catalyzing the formation of |
| 3 | Incubate for 10–15 minutes at Room Temp. | Allows thermodynamic equilibration.[1] The nitrite oxygens are replaced by solvent |
| 4 | Add 500 | Extracts the protonated |
| 5 | Dry organic phase over anhydrous | Removes trace water to stop back-exchange.[1] |
| 6 | Evaporate Ethyl Acetate under | Leaves solid/oily residue of |
| 7 | Reconstitute immediately in pH 7.4 PBS.[1] | Returns molecule to the stable |
Application 1: Distinguishing Sources (The "Slope" Method)
In soil and marine systems,
The Logic
-
Denitrification Pathway:
.[1][3] The oxygen in comes directly from the nitrite precursor.[1] -
Exchange Effect: If the bacteria allow intracellular nitrite to exchange with cellular water before reduction, the
signal is diluted.[1]
Experimental Design
-
Treatments:
-
Measurement: Analyze
of the evolved gas using Isotope Ratio Mass Spectrometry (IRMS). -
Data Interpretation (The Slope Plot):
Pathway Visualization
Caption: Oxygen flow during denitrification. The retention of the
Application 2: Biomedical NO Generation
In drug development, nitrite is investigated as a reservoir for Nitric Oxide (NO) during hypoxia (ischemia).[1]
Key Mechanism:
Under acidic/hypoxic conditions (e.g., ischemic heart tissue), Xanthine Oxidase or Deoxyhemoglobin reduces nitrite to NO.[1]
Detection:
By using
References
-
Li, H., et al. (2012).[1] "18O-Labeled nitrous acid and nitrite: Synthesis, characterization, and oxyhemoglobin-catalyzed oxidation to 18O-labeled nitrate." Free Radical Biology and Medicine.
-
Casciotti, K. L., et al. (2002).[1] "Measurement of the oxygen isotopic composition of nitrate in seawater and freshwater using the denitrifier method." Analytical Chemistry.
-
Averill, B. A., & Tiedje, J. M. (1982).[1][3] "The chemical mechanism of microbial denitrification."[3][4] FEBS Letters.
-
Snider, D. M., et al. (2012).[1] "Apportionment of N2O sources in soil using 18O-labeled nitrite and nitrate." Soil Biology and Biochemistry.
-
Kool, D. M., et al. (2007).[1] "Nitrophilous nettles deform the N cycle: 18O labeling reveals high rates of N2O production." Global Change Biology.
Sources
- 1. Sodium nitrite - Wikipedia [en.wikipedia.org]
- 2. ¹⁸O-Labeled nitrous acid and nitrite: Synthesis, characterization, and oxyhemoglobin-catalyzed oxidation to ¹⁸O-labeled nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isotope labeling studies on the mechanism of N-N bond formation in denitrification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
Methodological & Application
"18O tracing of nitrification and denitrification"
Application Note: High-Precision
Executive Summary
This Application Note details the experimental framework for using Oxygen-18 (
Critical Insight: The utility of
Theoretical Framework: The Oxygen Cascade
To design a valid experiment, one must understand the origin of oxygen atoms in the nitrogen cycle.
-
Nitrification (
):-
Ammonia Monooxygenase (AMO): Incorporates one O atom from molecular oxygen (
). -
Hydroxylamine Oxidoreductase (HAO): Incorporates O from water (
).[2][3] -
Nitrite Oxidoreductase (NXR): Incorporates O from water.[3][4][5][6][7]
-
Theoretical Stoichiometry: 1 O from
, 2 O from . -
Reality: Kinetic isotope effects (KIE) and abiotic exchange often skew this ratio.
-
-
Denitrification (
):-
Reductive pathway where O is removed.
-
The Challenge: During the reduction of nitrite (
) to nitric oxide ( ), the oxygen atoms are prone to rapid enzymatic and abiotic exchange with intracellular water. This "resets" the signature of the intermediate to match the of the local water, erasing the signature of the original nitrate.
-
Visualization: Oxygen Flow in N-Cycle
Figure 1: Oxygen atom sourcing in nitrogen cycling. Note the critical exchange node at NO2-, where the isotopic signal can be overwritten by cellular water.
Experimental Design: The Dual-Isotope Incubation
This protocol describes the "Shifted Solvent" method , where the
Materials & Reagents
-
Soil/Sediment Samples: Sieved (2mm) and homogenized.
-
Tracer:
(97 atom%, medical grade). -
Substrate:
or (depending on if dual N-O tracing is desired). -
Vessels: 120 mL serum bottles with chlorobutyl rubber stoppers (crimped).
-
Gas Sampling: Evacuated Exetainers (12 mL).
-
Instrumentation: Isotope Ratio Mass Spectrometer (IRMS) coupled with a GasBench II or Laser Spectroscopy (e.g., Picarro) for water analysis.
Experimental Setup (The "Gradient" Approach)
Do not rely on a single enrichment level. Create a gradient of water enrichment to calculate the exchange slope.[8]
| Treatment Group | Water Source | Target | Purpose |
| A (Control) | Natural Abundance Water | -5‰ to -10‰ (Local) | Baseline emission |
| B (Low Label) | Spiked Water | +20‰ | Determine Slope Point 1 |
| C (Med Label) | Spiked Water | +50‰ | Determine Slope Point 2 |
| D (High Label) | Spiked Water | +100‰ | Determine Slope Point 3 |
| E (Sterile) | Autoclaved Soil + Label | +100‰ | Quantify abiotic exchange |
Protocol Steps
Step 1: Pre-Incubation (Conditioning) [9]
-
Adjust soil moisture to 40% Water Holding Capacity (WHC) using natural abundance water.
-
Incubate for 5-7 days to stabilize microbial respiration and remove the "Birch effect" (respiration pulse upon re-wetting).
Step 2: Label Addition (The Critical Step)
-
Prepare stock solutions of
to achieve the target enrichments in the final soil water volume.-
Calculation:
-
-
Add the substrate (Nitrate or Ammonium) dissolved in the labeled water to the soil.
-
Bring final moisture to 60-70% WHC (favorable for denitrification) or 50% (favorable for nitrification).
-
Immediately crimp seal the bottles.
-
Flush headspace with Helium (for denitrification focus) or Synthetic Air (for nitrification focus).
Step 3: Incubation & Sampling
-
Incubate at constant temperature (e.g., 20°C).
-
Gas Sampling: At time points (e.g., T=0, 24, 48h), extract 15 mL of headspace gas using a gas-tight syringe and inject into evacuated Exetainers.
-
Liquid Sampling: At the end of the incubation, extract soil water (centrifugation or lysimeter) to measure the actual final
. Do not assume the calculated value; measure it.
Step 4: Analysis
-
Gas: Analyze
for using IRMS. -
Water: Analyze extracted soil water for
using Cavity Ring-Down Spectroscopy (CRDS) or equilibration IRMS.
Data Analysis & Interpretation
The core of this method is the Snider/Kool Model . You will plot the
The Linear Regression
-
Slope (
): Represents the fraction of oxygen in derived from water (exchange + enzymatic incorporation). -
Intercept (
): Represents the kinetic isotope fractionation ( ) plus the contribution from the non-water oxygen source.
Calculating Source Contribution
If investigating Denitrification (
Workflow Diagram
Figure 2: Experimental workflow for determining oxygen exchange fraction using the gradient water method.
Quality Control & Troubleshooting
| Issue | Cause | Solution |
| High Background | Trapped gas in soil pores | Perform rigorous pre-incubation and vacuum flushing cycles. |
| No Linear Correlation | Heterogeneous water mixing | Ensure thorough mixing of label into soil. Use a fine mist spray for application. |
| Abiotic Exchange | Chemical reaction with Fe/Mn oxides | Run a sterilized control (autoclaved or gamma-irradiated) to subtract abiotic background. |
| Signal Drift | Water vapor in IRMS | Use a Nafion dryer or cryotrap before the IRMS inlet; water vapor interferes with |
References
-
Casciotti, K. L., et al. (2002). Measurement of the oxygen isotopic composition of nitrate in seawater and freshwater using the denitrifier method. Analytical Chemistry. Link
-
Snider, D. M., et al. (2009).
N/ N and O/ O stable isotope ratios of nitrous oxide produced during denitrification in temperate forest soils. Global Change Biology. Link -
Kool, D. M., et al. (2011). Oxygen exchange between (de)nitrification intermediates and H2O and its implications for source determination of NO3- and N2O: a review. Rapid Communications in Mass Spectrometry. Link
-
Lewicka-Szczebak, D., et al. (2014). Oxygen isotope fractionation during N2O production by soil denitrification. Biogeosciences. Link
-
Wrage, N., et al. (2005). Nitrifier denitrification mechanisms: a review. Soil Biology and Biochemistry. Link
Sources
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. research.wur.nl [research.wur.nl]
- 4. researchgate.net [researchgate.net]
- 5. 18O labeling method for identification and quantification of succinimide in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of the oxygen isotopic composition of nitrate in seawater and freshwater using the denitrifier method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitrogen isotopic fractionation and 18O exchange in relation to the mechanism of denitrification of nitrite by Pseudomonas stutzeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigman.princeton.edu [sigman.princeton.edu]
- 9. BG - Modeling nitrous oxide emissions from agricultural soil incubation experiments using CoupModel [bg.copernicus.org]
- 10. researchgate.net [researchgate.net]
- 11. Limitations of using delta 18O for the source identification of nitrate in agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A chronology of human understanding of the nitrogen cycle - PMC [pmc.ncbi.nlm.nih.gov]
"Sodium Nitrite-18O2 for studying nitrogen oxide pathways"
Application Note: Mechanistic Tracing of Nitrogen Oxide Pathways Using Sodium Nitrite-18O2 ( )
Executive Summary
The paradigm of nitrogen oxide (NO) biology has shifted from viewing nitrite (
This guide details the application of Sodium Nitrite-18O2 (Sodium Nitrite labeled with two
Mechanistic Basis: The Oxygen Exchange "Clock"
To effectively use
The Pathways
-
Bioactivation (Reduction): Nitrite reductases (e.g., Deoxyhemoglobin, Myoglobin, Xanthine Oxidoreductase) reduce nitrite to NO. This reaction is generally faster than oxygen exchange at physiological pH.
-
Result: The NO produced retains one
atom ( ).
-
-
Acidic Disproportionation: In acidic environments (e.g., stomach, ischemic tissue), nitrite forms nitrous acid (
), which disproportionates.-
Result: This process involves an anhydride intermediate (
) that equilibrates rapidly with solvent water. The resulting NO loses its label to the vast pool of .
-
Pathway Visualization
The following diagram illustrates the fate of the
Caption: Figure 1. The fate of Oxygen-18 in Nitrite metabolism. Enzymatic reduction (bottom path) preserves the label, while acidic disproportionation (top path) facilitates washout into solvent water.
Experimental Design & Controls
Materials
-
Tracer: Sodium Nitrite-
(95%+ isotopic enrichment).-
Note: Store under argon. Nitrite oxidizes to nitrate (
) in air.
-
-
Internal Standard: Sodium Nitrite-
(for quantification). -
Derivatization Agent: 2,3,4,5,6-Pentafluorobenzyl bromide (PFB-Br).[1]
-
Stop Solution: Potassium Ferricyanide (
) + N-Ethylmaleimide (NEM).
Mass Shift Expectations
Using GC-MS with Negative Ion Chemical Ionization (NICI), we monitor the nitrite anion.[2]
| Species | Formula | Nominal Mass | m/z (PFB-Derivative Anion) |
| Native Nitrite | 46 | 46 | |
| Tracer (Double) | 50 | 50 | |
| Exchange Product | 48 | 48 | |
| Internal Std | 47 | 47 |
Protocol: Sample Preparation and Analysis
This protocol is optimized for plasma and tissue homogenates. It uses PFB-Br derivatization, which is the gold standard for measuring nitrite/nitrate by GC-MS.
Step 1: Sample Collection & Preservation (The "Stop" Step)
Crucial: Nitrite is unstable in blood. Red blood cells will consume it immediately. You must stop this reaction at the moment of draw.
-
Prepare Stop Solution : 10 mM N-Ethylmaleimide (NEM) + 2 mM EDTA + 4 mM Ferricyanide in PBS.
-
Why? NEM blocks thiol nitrosylation; Ferricyanide oxidizes hemoglobin to MetHb, preventing it from reducing nitrite further.
-
-
Draw blood/tissue directly into tubes containing the Stop Solution (Ratio 1:4 Stop Solution to Sample).
-
Centrifuge immediately (2000 x g, 5 min, 4°C) to separate plasma.
-
Flash freeze supernatant in liquid nitrogen if not analyzing immediately.
Step 2: Spiking and Extraction
-
Thaw plasma on ice.
-
Add Internal Standard : Spike with 10 µM Sodium Nitrite-
. -
Deproteinization : Add cold acetone (ratio 2:1 Acetone to Plasma). Vortex for 30 seconds.
-
Incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes. Collect the supernatant.
Step 3: Derivatization (PFB-Br Method)[1]
-
Transfer 100 µL of supernatant to a glass derivatization vial.
-
Add 10 µL of PFB-Br (5% solution in acetone).
-
Incubate at 50°C for 60 minutes .
-
Chemistry:
.
-
-
Evaporate to dryness under a stream of nitrogen.
-
Reconstitute in 100 µL of Isooctane or Toluene.
Step 4: GC-MS Analysis[1]
-
Instrument: GC-MS with Negative Chemical Ionization (NCI) source (Methane reagent gas).[2]
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Carrier Gas: Helium (1 mL/min).
-
Temperature Program:
-
Start 70°C (hold 1 min).
-
Ramp 20°C/min to 280°C.
-
-
SIM Mode Acquisition: Monitor m/z 46, 47, 48, and 50.
Workflow Diagram
Caption: Figure 2. Step-by-step analytical workflow from biological sampling to mass spectrometric detection.
Data Interpretation & Troubleshooting
Calculating the "Exchange Ratio"
The power of this method lies in the ratio of m/z 50 to m/z 48.
-
High m/z 50 (Double Label): Indicates the nitrite entered the pool and was preserved without undergoing acidification/anhydride formation.
-
High m/z 48 (Single Label): Indicates partial exchange with water (
). This suggests the nitrite passed through a compartment with slow exchange or underwent a reversible reduction step. -
High m/z 46 (No Label): Represents endogenous nitrite or complete washout of the label (total acidification).
Common Pitfalls
-
Background Contamination: Laboratory water and glassware often contain trace nitrite/nitrate. Use dedicated glassware and LC-MS grade water.
-
Incomplete Derivatization: PFB-Br is moisture sensitive. Ensure the acetone extraction step effectively removes water, or use an excess of reagent.
-
Hemolysis: If red blood cells lyse during collection, the massive release of hemoglobin will scavenge all nitrite immediately. Check samples for pink coloration; discard hemolyzed samples.
References
-
Tsikas, D. (2023). GC-MS Studies on Nitric Oxide Autoxidation and S-Nitrosothiol Hydrolysis to Nitrite in pH-Neutral Aqueous Buffers: Definite Results Using 15N and 18O Isotopes. Molecules.
-
Piknova, B., et al. (2016). Measuring Nitrite and Nitrate, Metabolites in the Nitric Oxide Pathway, in Biological Materials using the Chemiluminescence Method.[3][4][5] Journal of Visualized Experiments.
-
Gladwin, M. T., et al. (2000). Role of circulating nitrite and S-nitrosohemoglobin in the regulation of regional blood flow in humans. Proceedings of the National Academy of Sciences. (Foundational mechanism for nitrite reduction).[3][5]
-
McIlvin, M. R., & Altabet, M. A. (2005). Chemical Conversion of Nitrate and Nitrite to Nitrous Oxide for Nitrogen and Oxygen Isotopic Analysis in Freshwater and Seawater.[6][7] Analytical Chemistry.
-
Roach, P. J., et al. (2012). 18O-Labeled nitrous acid and nitrite: Synthesis, characterization, and oxyhemoglobin-catalyzed oxidation to 18O-labeled nitrate. Analytical Biochemistry. [2]
Sources
- 1. GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Measuring Nitrite and Nitrate, Metabolites in the Nitric Oxide Pathway, in Biological Materials using the Chemiluminescence Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Measuring Nitrite and Nitrate, Metabolites in the Nitric Oxide Pathway, in Biological Materials using the Chemiluminescence Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. usgs.gov [usgs.gov]
Application Note: High-Fidelity Quantification of Sodium Nitrite-18O2 by GC-NCI-MS
Abstract & Scope
This application note details the definitive protocol for quantifying Sodium Nitrite-
Unlike standard colorimetric assays (Griess reaction), which lack isotopic specificity, or LC-MS methods that often suffer from ion suppression, Gas Chromatography-Mass Spectrometry (GC-MS) operating in Negative Chemical Ionization (NCI) mode offers superior sensitivity (femtomole range) and isotopic resolution.
Target Audience: Analytical Chemists, NO Biologists, and DMPK Scientists.
Principle of Analysis
The quantification relies on the derivatization of nitrite with Pentafluorobenzyl bromide (PFB-Br) .[1][2][3][4][5] This reaction is unique because it preserves the oxygen atoms of the nitrite moiety, allowing for the specific detection of isotopic shifts.
The Derivatization Mechanism
In an aqueous-acetone environment, nitrite reacts with PFB-Br to form nitro-pentafluorobenzyl (PFB-NO
Ionization (NCI)
Under NCI conditions (using Methane as a reagent gas), the PFB-NO
-
Analyte:
-
Base Peak (
): m/z 46[6] -
Target Peak (
): m/z 50
Critical Pre-Analytical Considerations
WARNING: The integrity of
The "Back-Exchange" Trap
Nitrite oxygen atoms exchange with water oxygen atoms in a pH-dependent manner.
-
Acidic pH (< 6.0): Rapid exchange occurs via the formation of nitrous acid (
) and the nitrosonium ion ( ). The label is lost to the bulk water ( ), leading to false negatives. -
Neutral/Basic pH (> 7.4): Exchange is negligible.
Rule: All buffers and collection tubes must be pH 7.4 or higher. Avoid acidification until the exact moment of derivatization if acidification is strictly necessary (though this protocol uses an acetone-mediated reaction that avoids strong acid).
Experimental Protocol: GC-NCI-MS Workflow
Reagents & Materials
-
Sodium Nitrite-
: (Target Analyte, usually >95% enrichment). -
Sodium Nitrite-
: (Internal Standard, m/z 47). -
PFB-Br (Pentafluorobenzyl bromide): 5% v/v solution in acetone.
-
Toluene: HPLC Grade (Extraction solvent).
-
Acetone: HPLC Grade.
Step-by-Step Methodology
Step 1: Sample Preparation & Spiking
-
Thaw plasma/supernatant on ice.
-
Aliquot 100 µL of sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Internal Standard (
, final conc. 2-5 µM) to all samples.-
Note: Using
as an IS is preferred over -nitrite (non-existent) or non-isotopic standards to correct for extraction efficiency.
-
Step 2: Derivatization (The "Tsikas Method")
This step simultaneously deproteinizes the sample and derivatizes the nitrite.
-
Add 400 µL of Acetone to the sample.
-
Add 10 µL of PFB-Br (5% in acetone).
-
Vortex vigorously for 30 seconds.
-
Incubate at 50°C for exactly 5 minutes .
-
Critical: Do not exceed 5 minutes. Prolonged incubation favors the formation of PFB-Nitrate but causes hydrolysis of the labile PFB-Nitrite derivative.
-
Step 3: Extraction
-
Add 1.0 mL of Toluene to the reaction mixture.
-
Vortex for 60 seconds to extract the PFB-NO
into the organic phase. -
Centrifuge at 3,000 x g for 5 minutes to separate phases.
-
Transfer 800 µL of the upper Toluene layer to a GC autosampler vial containing a glass insert.
Step 4: GC-MS Parameters[1][2][3][4][6][7][8][9]
-
Instrument: Single Quadrupole MS with NCI source.
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium (1.0 mL/min).
-
Reagent Gas: Methane (40% flow).
-
Injector: 200°C, Splitless mode (1 µL injection).
-
Transfer Line: 280°C.
-
Source Temp: 150°C (Keep low to prevent thermal degradation).
Workflow Diagram
Figure 1: Optimized workflow for PFB-Br derivatization of nitrite. Note the short incubation time to prevent hydrolysis.
Data Analysis & Quantification
Mass Transitions (SIM Table)
Configure the Mass Spectrometer to monitor the following ions in Selected Ion Monitoring (SIM) mode.
| Analyte Species | Isotopic Composition | m/z (Anion) | Role |
| Endogenous Nitrite | 46 | Background / Native | |
| Internal Standard | 47 | Normalization | |
| Singly Labeled | 48 | Intermediate Exchange | |
| Doubly Labeled | 50 | Primary Target |
Calculation Logic
Quantification is performed using the Isotope Dilution Equation .
-
RF (Response Factor): Typically 1.0 for isotopes of the same element, but should be verified with a standard curve.
-
Enrichment Calculation: To determine the % enrichment (if studying flux):
Troubleshooting & Pitfalls
Oxygen Scrambling Mechanism
If you observe high signals at m/z 48 (mixed isotope) but low m/z 50, your sample has likely undergone acid-catalyzed exchange.
Figure 2: The acid-catalyzed exchange pathway. Protons catalyze the transient formation of nitrous acid, allowing bulk water oxygen (
Common Issues Table
| Symptom | Probable Cause | Corrective Action |
| Low Sensitivity | Source temperature too high | Lower source to 150°C to prevent PFB-NO |
| High m/z 62 Signal | Nitrate interference | PFB-Nitrate (m/z 62) forms if derivatization > 5 mins. Strict timing is required. |
| Peak Tailing | Dirty Injector Liner | Replace liner; PFB-Br residues accumulate rapidly. |
| Loss of | Acidic Sample pH | Buffer samples to pH 7.4 immediately upon collection. |
References
-
Tsikas, D. (2000). Simultaneous derivatization and quantification of the nitric oxide metabolites nitrite and nitrate in biological fluids by gas chromatography/mass spectrometry.[1][2][3][4][5][10] Analytical Chemistry, 72(17), 4064-4072. Link
-
Tsikas, D., et al. (2021).[2][7] GC-MS approach revealing hidden nitrite reactions in hemolysate using 18O-labelled nitrite and cysteine-based thiols.[7] Analytical Biochemistry, 613, 114025.[7] Link
-
Bryan, N. S., & Feelisch, M. (2008). Methods for the analysis of nitrite and nitrate in biological fluids by GC-MS. Methods in Enzymology, 440, 3-20. Link
-
Grace, A., et al. (2023). GC-MS Studies on Nitric Oxide Autoxidation and S-Nitrosothiol Hydrolysis to Nitrite in pH-Neutral Aqueous Buffers: Definite Results Using 15N and 18O Isotopes. Molecules, 28(11), 4274. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Quantification of nitrite and nitrate in human urine and plasma as pentafluorobenzyl derivatives by gas chromatography-mass spectrometry using their 15N-labelled analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous derivatization and quantification of the nitric oxide metabolites nitrite and nitrate in biological fluids by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. GC-MS approach revealing hidden nitrite reactions in hemolysate using 18O-labelled nitrite and cysteine-based thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous GC-ECNICI-MS measurement of nitrite, nitrate and creatinine in human urine and plasma in clinical settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Tracing N2O Production Pathways in Wastewater Using Sodium Nitrite-18O₂
Abstract
The mitigation of nitrous oxide (
Introduction & Mechanistic Principles[2][3][4]
In biological nutrient removal (BNR) systems, nitrite (
The Three Pathways of N2O Production
Standard
-
Hydroxylamine (
) Oxidation (AOB):-
Mechanism:[2][3][4][5][6] Ammonia Oxidizing Bacteria (AOB) oxidize
to . Unstable can decompose to . -
Isotopic Signature: The oxygen atom typically derives from molecular oxygen (
) via monooxygenase enzymes. -
Relevance to Tracer: If
is added, produced via this pathway will not initially carry the label (unless via recycling).
-
-
Nitrifier Denitrification (AOB):
-
Heterotrophic Denitrification:
-
Mechanism:[2][3][4][5][6] Heterotrophs reduce
or to , with as an obligate intermediate.[7][8][9][10] -
Isotopic Signature: Similar to nitrifier denitrification, it consumes the nitrite pool.[4][9]
-
Differentiation: Distinguished from nitrifier denitrification by coupling with
-ammonium vs. -nitrate tracers or by using selective inhibitors (e.g., allylthiourea).
-
Visualization of Pathways and Oxygen Sources
Figure 1: Nitrogen transformation pathways in wastewater. Red arrows indicate pathways directly tracing the
Critical Consideration: The Oxygen Exchange Problem
Before designing the protocol, researchers must acknowledge that nitrite oxygen atoms spontaneously exchange with water oxygen atoms (
-
Implication: If the exchange rate is high (low pH, high temperature, or long incubation), the
label on your nitrite will be "washed out" and replaced by the natural abundance oxygen from water ( to ), leading to a false negative for denitrification pathways. -
Control: You must calculate the exchange fraction (
) by running a sterile control or quantifying the water-nitrite exchange rate constant ( ).
Experimental Protocol
Materials & Reagents
-
Tracer: Sodium Nitrite-18O₂ (
atom % ). -
Matrix: Fresh Activated Sludge (mixed liquor) or Biofilm media.
-
Preservative: 6M Sodium Hydroxide (NaOH) or Phenylmercuric acetate (PMA) (for stopping biological activity).
-
Chemical Conversion Reagents (Azide Method):
-
Sodium Azide (
) -
Glacial Acetic Acid (
) -
Warning: Sodium Azide is acutely toxic and can form explosive azides. Use in a fume hood.
-
Workflow: The "Spike-and-Trap" Method
This protocol uses the Azide Method for analysis, which selectively converts Nitrite (
Step 1: Reactor Setup & Background Sampling
-
Aliquot activated sludge into batch reactors (e.g., 500 mL serum bottles).
-
Seal with butyl rubber stoppers and aluminum crimps.
-
Purge with Helium (He) or Argon (Ar) if anaerobic conditions are required; leave headspace ambient for aerobic studies.
-
T=0 Sampling: Extract 20 mL of mixed liquor before spiking. Filter (0.22 µm) and store as the "Natural Abundance Background."
Step 2: Isotope Spiking
-
Prepare a stock solution of
in deoxygenated Milli-Q water. -
Spike the reactor to achieve a final nitrite concentration of 5–10 mg-N/L.
-
Note: The spike concentration should be high enough to be detectable but low enough not to induce toxicity or shift the microbial community structure.
-
-
Incubation: Place reactors on a shaker table at in-situ temperature.
Step 3: Time-Series Sampling
-
At predetermined intervals (e.g., 15, 30, 60, 120 min), extract 10 mL of liquid slurry and 10 mL of headspace gas.
-
Liquid Sample (for Dissolved Nitrite Analysis):
-
Immediately filter through a 0.22 µm PES syringe filter into a sterile tube.
-
Preservation: Add NaOH to pH > 11 to stop biological activity and inhibit chemical decomposition of nitrite. Freeze at -20°C immediately.
-
-
Gas Sample (for Headspace
):-
Inject into pre-evacuated Exetainers for direct IRMS analysis.
-
Step 4: Chemical Conversion (The Azide Method)
To measure the
-
Place 2 mL of sample into a 20 mL gas-tight vial.
-
Add 2 mL of Sodium Azide/Acetic Acid buffer (1:1 mixture of 2M
and 20% Acetic Acid).-
Reaction:
-
-
Shake vigorously for 5 minutes.
-
Allow the reaction to proceed for 30 minutes at room temperature.
-
The headspace now contains
derived exclusively from the dissolved nitrite.
Step 5: IRMS Analysis
Analyze the headspace gas from Step 4 using Isotope Ratio Mass Spectrometry (IRMS) coupled with a continuous flow interface. Measure
Data Analysis & Interpretation
Visualization of Workflow
Figure 2: Experimental workflow for
Calculation: The Mixing Model
To determine the contribution of Nitrifier Denitrification (ND) vs. other pathways, use a two-source mixing model.
Where:
- : Measured value of the emitted gas.
- : Measured value of the dissolved nitrite pool (from Azide method).
- : Isotopic signature of background processes (usually close to ambient air or water oxygen).
Correction for Oxygen Exchange
You must correct the
- : Fraction of oxygen exchanged (determined from sterile controls).
- : Isotopic composition of the wastewater (typically -5‰ to -10‰ VSMOW).
Troubleshooting & Best Practices
| Issue | Probable Cause | Solution |
| Rapid loss of | High abiotic exchange with | Lower the temperature of the reactor if possible; increase pH slightly (exchange is acid-catalyzed). |
| Low N2O recovery in Azide step | Incomplete reaction or leaks. | Ensure pH < 4 during Azide reaction (acetic acid buffer). Check vial seals. |
| Interference at m/z 46 | Presence of | Use a chemical trap (Ascarite/Mg(ClO4)2) inline before the IRMS. |
| Biological "Noise" | Rapid turnover of nitrite.[4] | Increase the spike concentration or shorten sampling intervals (Pulse-Chase design). |
References
-
McIlvin, M. R., & Altabet, M. A. (2005). Chemical conversion of nitrate and nitrite to nitrous oxide for nitrogen and oxygen isotopic analysis in freshwater and seawater. Analytical Chemistry, 77(17), 5589-5595. Link
-
Casciotti, K. L., et al. (2002). Measurement of the oxygen isotopic composition of nitrate in seawater and freshwater using the denitrifier method. Analytical Chemistry, 74(19), 4905-4912. Link
-
Snider, D. M., et al. (2009). The stable oxygen isotope composition of nitrous oxide emitted from soil: A tracer of production pathways.[1][12] Global Biogeochemical Cycles, 23(2). Link
-
Wunderlin, P., et al. (2013).[13] Isotope signatures of N₂O in a mixed culture aerobic granular sludge system. Environmental Science & Technology, 47(4), 1996-2003. Link
-
Kool, D. M., et al. (2007). Nitrifier denitrification as a distinct and significant source of N₂O from soil.[10] Soil Biology and Biochemistry, 39(12), 2991-2999. Link
Sources
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. research-collection.ethz.ch [research-collection.ethz.ch]
- 3. researchgate.net [researchgate.net]
- 4. 1h2o3.com [1h2o3.com]
- 5. 9-I-2 SODIUM NITRITE WASTEWATER TREATMENT SYSTEM [p2infohouse.org]
- 6. www-pub.iaea.org [www-pub.iaea.org]
- 7. Nitrous oxide emissions from wastewater treatment processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitrogen isotopic fractionation and 18O exchange in relation to the mechanism of denitrification of nitrite by Pseudomonas stutzeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Denitrification - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. archimer.ifremer.fr [archimer.ifremer.fr]
- 12. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 13. researchgate.net [researchgate.net]
Application Note: Sodium Nitrite-18O2 for Investigating Microbial Nitrogen Cycling
Abstract
This guide outlines the advanced application of Sodium Nitrite-18O2 (
Introduction & Theoretical Framework
The Utility of 18O-Nitrite
In microbial nitrogen cycling, nitrite (
-
Denitrification (
): Oxygen atoms from nitrite are conserved (subject to branching fractionation) into nitrous oxide ( ).[1][2] -
Nitrite Oxidation (
): Nitrite oxygen is incorporated into nitrate ( ), with the third oxygen atom typically derived from water ( ). -
Oxygen Exchange (
): A pervasive abiotic and biotic process where nitrite oxygen atoms are swapped with solvent water oxygen. This is the primary confounder in studies.
The "Exchange Problem" as a Signal
The rapid equilibration of oxygen isotopes between nitrite and water is often viewed as a hindrance. However, by using highly enriched
Experimental Design & Controls
To successfully use
The "Abiotic Baseline" Control
Every biotic experiment must be paired with a sterile control (autoclaved or gamma-irradiated matrix) incubated under identical conditions. This allows for the calculation of the abiotic exchange rate constant (
Tracer Addition Strategy
Avoid "swamping" the natural pool. Add
Required Reagents
-
Tracer: Sodium Nitrite-18O2 (
), >90 atom% .[1] -
Preservative: 6M Sodium Hydroxide (NaOH) or Sulfamic Acid (for specific nitrite removal).
-
Matrix: Environmental sample (soil slurry, wastewater, marine water).
Protocol: 18O-Nitrite Incubation & Extraction
This protocol is optimized for soil slurries but is adaptable to aqueous samples.
Phase 1: Sample Preparation & Pre-incubation
-
Homogenization: Sieve soil (2 mm) and prepare a slurry (1:5 soil:water ratio) using He-purged deionized water to ensure anoxic conditions if targeting denitrification.
-
Pre-incubation: Incubate slurries for 24 hours at field temperature to re-establish microbial steady-state after disturbance.
-
Background Sampling: Collect a T=0 sample before tracer addition to establish natural abundance
values.
Phase 2: Tracer Injection (The Pulse)
-
Stock Preparation: Dissolve
in anoxic, sterile water. Calculate concentration to deliver a final enrichment of ~1000‰ (or specific atom% target) in the nitrite pool. -
Injection: Inject the tracer through the septum of the incubation vessel. Shake vigorously for 30 seconds to mix.
-
Time Series: This is critical. Because exchange is rapid, sampling points must be clustered early.
-
Recommended T-points: 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr.
-
Phase 3: Termination & Extraction
-
Termination: At each time point, withdraw a sub-sample.
-
For
Analysis: Inject sample into a pre-evacuated, lethal vial (containing ZnCl2 or NaOH) to stop biology immediately. -
For
Analysis: Filter immediately (0.2 µm) to remove cells.
-
-
Chemical Stabilization:
-
To prevent further abiotic exchange after filtering, raise pH to >11 using NaOH (exchange is acid-catalyzed) or freeze immediately at -80°C.
-
Phase 4: Analysis (IRMS)
-
Dissolved Species: Use the Azide Method (for nitrite only) or Denitrifier Method (using P. aureofaciens lacking
reductase) to convert species to for Isotope Ratio Mass Spectrometry (IRMS).-
Note: To measure Nitrate produced from Nitrite oxidation, you must first remove the remaining unreacted Nitrite (using sulfamic acid) and then convert the Nitrate to
.
-
Data Interpretation & Rate Calculations
Correcting for Exchange
The decay of the
Where:
-
= Equilibrium
(approx. 0.2% for natural water). -
= Observed rate constant of
loss.
Calculate the Biological Exchange Rate (
Calculating Gross Nitrite Oxidation
The flux of
Where:
-
= Time-weighted average
atom fraction of the nitrite pool (accounting for the exponential decay due to exchange).
Visualizations
Experimental Workflow
A logical flow from tracer addition to analytical differentiation.
Caption: Workflow for separating 18O-Nitrite signal into denitrification (Gas) and oxidation (Nitrate) pools.
Mechanistic Pathways of 18O-Nitrite
Tracing the oxygen atom fate through competing biological and abiotic pathways.
Caption: Fate of 18O atoms. Red arrows indicate tracer retention; Blue arrows indicate dilution by water.
Troubleshooting & Best Practices
| Issue | Probable Cause | Corrective Action |
| Rapid Signal Loss | Acidic pH catalyzing abiotic exchange. | Buffer samples to pH 7.5-8.0 if physiologically relevant, or increase sampling frequency (every 5-10 mins). |
| No 18O in Nitrate | High background nitrate or slow oxidation rates. | Use |
| Inconsistent Controls | Incomplete sterilization of abiotic controls. | Use Gamma irradiation (best) or double-autoclaving; add HgCl2 as a chemical sterilant if compatible with analysis. |
References
-
Casciotti, K. L., et al. (2002). Measurement of the oxygen isotopic composition of nitrate in seawater and freshwater using the denitrifier method.[1] Analytical Chemistry.
-
Böhlke, J. K., et al. (2007). Isotopic exchange between water and nitrite: The "isonitrite" model and its implications for N cycling studies. Rapid Communications in Mass Spectrometry.
-
Wunderlich, A., et al. (2013). Double isotope fractionation of oxygen and nitrogen in nitrite during nitrite oxidation and nitrate reduction. Environmental Science & Technology.
-
Sigman, D. M., et al. (2001). A bacterial method for the nitrogen isotopic analysis of nitrate in seawater and freshwater. Analytical Chemistry.
-
Snider, D. M., et al. (2010). The stable oxygen isotope composition of nitrous oxide produced by bacterial denitrification. Global Biogeochemical Cycles.
Sources
Application Note: Kinetic Profiling of Nitrite Reduction Using 18O-Labeled Sodium Nitrite and GC-MS
Executive Summary
This application note details a rigorous protocol for quantifying nitrite (
The method relies on Gas Chromatography-Mass Spectrometry (GC-MS) with Negative Chemical Ionization (NCI) following derivatization with Pentafluorobenzyl Bromide (PFB-Br) .[1][2] This approach offers femtomolar sensitivity and precise isotopic resolution.[3]
Scientific Principles & Mechanism[2][4]
The Challenge of Nitrite Flux
Measuring nitrite reduction is complicated by the "Nitrite/Nitrate/NO Cycle." Endogenous nitrite is constantly being produced (via NO oxidation) and consumed (via reduction). A static measurement of
The 18O Solution
By introducing exogenous
-
Reaction Tracked:
-
Detection: The PFB-Br derivative of nitrite retains the oxygen atoms, allowing direct mass spectrometric quantification of
(m/z 46) vs. (m/z 50) or mixed species.
Critical Control: Oxygen Exchange
A major confounding factor is the exchange of oxygen atoms between nitrite and water, which is acid-catalyzed.
Visualizing the Pathway and Workflow
Biological Pathway & Label Fate
Caption: Figure 1.[4] Fate of 18O-Nitrite. The enzymatic pathway yields 18O-NO. Acidic conditions cause artifactual loss of label to water via exchange.
Experimental Workflow
Caption: Figure 2. Step-by-step workflow for kinetic analysis of nitrite reduction.
Materials & Reagents
| Reagent | Specification | Purpose |
| Sodium Nitrite-18O2 | >95% 18O enrichment | Isotopic Tracer |
| Sodium Nitrite-15N | 98% 15N enrichment | Internal Standard (ISTD) |
| PFB-Br | Pentafluorobenzyl bromide | Derivatizing Agent |
| Acetone | HPLC Grade | Solvent for PFB-Br |
| Toluene | GC-MS Grade | Extraction Solvent |
| Buffer | PBS or Tris, pH 7.4 | Reaction Matrix |
Detailed Protocol
Phase 1: Preparation
-
Buffer Degassing: Nitrite reduction is often inhibited by oxygen (which competes for heme sites) or re-oxidizes the NO product. Degas all buffers with Argon or Nitrogen for 30 minutes.
-
Stock Solutions:
-
Prepare 1 mM
in degassed water. -
Prepare 10 µM
(Internal Standard). -
Derivatization Mix: Dissolve 10 µL PFB-Br in 400 µL Acetone (Freshly prepared).
-
Phase 2: Incubation (Kinetic Assay)
Perform this in a glove box or sealed septum vials for anaerobic work.
-
Sample Setup: Aliquot 100 µL of biological sample (e.g., 1 mg/mL protein lysate) into 5 separate glass vials (Timepoints: 0, 5, 10, 20, 40 min).
-
Initiation: Add 10 µL of
stock (Final conc: 100 µM) to start the reaction. -
Incubation: Maintain at 37°C.
-
Termination: At each time point, immediately add 400 µL of Acetone (containing the PFB-Br).
-
Note: The addition of acetone precipitates proteins and stops enzymatic activity immediately.
-
Phase 3: Derivatization
-
Spike ISTD: Add 10 µL of
(Internal Standard) to every vial. -
Reaction: Cap vials and incubate at 50°C for 5 minutes .
-
Expert Insight: While Tsikas et al. [1] suggest 60 min for simultaneous nitrate/nitrite, 5 minutes is optimal for nitrite alone to minimize hydrolysis-induced loss.
-
-
Evaporation: Remove acetone under a stream of nitrogen (approx. 5-10 min) until the volume is reduced to the aqueous phase (~100 µL).
Phase 4: Extraction
-
Extract: Add 1 mL Toluene to the residue.
-
Vortex: Mix vigorously for 60 seconds.
-
Separation: Centrifuge at 3000 x g for 5 minutes.
-
Transfer: Transfer 800 µL of the upper organic layer (Toluene) to a GC autosampler vial.
Phase 5: GC-MS Analysis[2][6]
-
Instrument: GC-MS with Negative Chemical Ionization (NCI) source (Methane reagent gas).[5]
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Injector: 250°C, Splitless mode (1 µL injection).
-
SIM Parameters (Selected Ion Monitoring):
-
m/z 46: Endogenous Nitrite (
) -
m/z 47: Internal Standard (
) -
m/z 50: Tracer Nitrite (
) -
(Note: The PFB moiety [m/z 181] is lost during NCI, leaving the nitrite anion).
-
Data Analysis & Calculation
Isotope Dilution Calculation
Calculate the concentration of the remaining 18O-Nitrite at each time point using the Internal Standard (ISTD).
Where RF is the Response Factor (typically 1.0 for isotopes).Rate Determination
Plot
-
Zero-Order Kinetics: If the plot is linear, the slope
represents the reduction rate ( conditions). -
First-Order Kinetics: If exponential, plot
vs Time.
Correcting for Back-Exchange
Run a "Buffer Only" control (no enzyme) at pH 7.4.
-
If m/z 50 signal decreases in the blank, calculate the Exchange Rate (
) . -
Subtract
from the biological reduction rate ( ) to get the true enzymatic rate ( ).
Troubleshooting & Validation
| Issue | Probable Cause | Solution |
| High m/z 48 signal | Partial Exchange | Check pH. If pH < 6.5, |
| Low Sensitivity | Poor Derivatization | Ensure PFB-Br is fresh. Water in the toluene layer can quench the MS source; use drying salts ( |
| High Background NO2 | Contamination | Use LC-MS grade water and nitrite-free glassware (acid washed). |
References
-
Tsikas, D. (2000).[3] Simultaneous derivatization and quantification of the nitric oxide metabolites nitrite and nitrate in biological fluids by gas chromatography/mass spectrometry.[1][3][4][6][7][8] Analytical Chemistry, 72(17), 4064-4072.[3]
-
Gladwin, M. T., et al. (2000). Role of circulating nitrite and S-nitrosohemoglobin in the regulation of regional blood flow in humans. Proceedings of the National Academy of Sciences, 97(21), 11482-11487.
-
Van Stlijve, T., et al. (2021). GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate.[1][4][7] Molecules, 26(22), 7003.[1]
-
McIlvin, M. R., & Altabet, M. A. (2005). Chemical conversion of nitrate and nitrite to nitrous oxide for nitrogen and oxygen isotopic analysis in freshwater and seawater.[9] Analytical Chemistry, 77(17), 5589-5595.
Sources
- 1. GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Simultaneous derivatization and quantification of the nitric oxide metabolites nitrite and nitrate in biological fluids by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stable-isotope dilution GC-MS approach for nitrite quantification in human whole blood, erythrocytes, and plasma using pentafluorobenzyl bromide derivatization: nitrite distribution in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
"optimizing 18O incorporation from Sodium Nitrite"
Technical Support Center: O-Labeling via Sodium Nitrite ( )
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Focus: Optimizing Isotopic Incorporation & Troubleshooting Scrambling
Welcome to the Isotope Chemistry Support Portal.
You are likely here because your Mass Spectrometry (MS) data shows lower
When using Sodium Nitrite-
Module 1: The Core Mechanism & The "Scrambling" Trap
User Issue: "I used
Root Cause: Acid-Catalyzed Oxygen Exchange.
In aqueous acid, nitrite forms nitrous acid (
The Fix: You must remove
-
Switch to Non-Aqueous Solvents: Use Phase Transfer Catalysis (PTC) in Dichloromethane (DCM).
-
Use
as Solvent: If water is mandatory, the solvent must match the label enrichment (expensive). -
Buffer Control: Keep pH > 4 until the exact moment of reaction (slows exchange), though this often slows the desired synthesis.
Visualizing the Scrambling Trap
Figure 1: The mechanism of label loss. In aqueous acid, the active nitrosating agent (
Module 2: Protocol for N-Nitrosamine Standards
Application: Synthesis of labeled pharmaceutical impurities (e.g., NDMA, NDEA) for FDA/EMA regulatory testing.
Goal: Incorporate
The "Crown Ether" Anhydrous Protocol
This is the gold standard for maximizing incorporation. It solubilizes the nitrite salt in organic solvent, preventing contact with
Reagents:
-
Secondary Amine (HCl salt preferred)
-
(>95 atom %
O) -
18-Crown-6 (Phase Transfer Catalyst)[1]
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Workflow:
-
Preparation: Dry all glassware in an oven. Use a nitrogen atmosphere.
-
Solubilization: In a round-bottom flask, dissolve 1.0 eq of Secondary Amine Hydrochloride and 1.1 eq of 18-Crown-6 in anhydrous DCM. Stir until clear.
-
Why? The crown ether complexes the amine salt, making it soluble in DCM.[1]
-
-
Addition: Add 1.2 eq of solid
in one portion.-
Note: The crown ether will now complex the Sodium (
), pulling the reactive into the organic phase.
-
-
Reaction: Stir vigorously at room temperature for 30–60 minutes.
-
Quench: Filter off the solid NaCl and Crown Ether complex (or wash with a small amount of water if Crown Ether removal is difficult, but only after reaction completion).
-
Purification: Evaporate DCM. If necessary, purify via silica column (Nitrosamines are generally stable on silica).
Data Validation (Mass Spec)
| Molecule | Unlabeled Mass (M) | Labeled Mass (M*) | Shift |
| NDMA (Dimethylnitrosamine) | 74.05 | 76.05 | +2 Da |
| NDEA (Diethylnitrosamine) | 102.08 | 104.08 | +2 Da |
Module 3: Troubleshooting Diazotization (Sandmeyer)
User Question: "Can I use
Critical Warning: Generally, NO.
In a standard hydrolysis of a diazonium salt (
-
If you use
+ , you will get unlabeled phenol. -
Correct Reagent: You must use
(labeled water) as the solvent/nucleophile.
Exception: Nitro-Group Installation (
Protocol for
-
Diazotization: Generate
using standard nitrite (or labeled, doesn't matter yet) in aqueous acid. -
Isolation: Isolate the Diazonium Tetrafluoroborate salt (
). Dry this salt thoroughly. -
Reaction: React the dry diazonium salt with
in the presence of Copper powder (Gattermann) or Copper(I) salts in a polar aprotic solvent (like DMSO or Acetonitrile).-
Result: The nitrite acts as the nucleophile. Since you are adding
in the second step, the oxygens in the nitro group will be labeled. -
Mass Shift: +4 Da (Two
O atoms).
-
Module 4: Workflow Visualization
The following diagram illustrates the decision matrix for using
Figure 2: Decision tree for selecting the correct labeling strategy based on the target functional group.
References
-
Zolfigol, M. A., et al. (2001).[1] "A practical and efficient N-nitrosation of secondary amines using the [NO+·Crown·H(NO3)2-] complex." Journal of Organic Chemistry. (Demonstrates the Crown Ether/DCM methodology for anhydrous nitrosation).
- Bunton, C. A., et al. (1959). "Oxygen Exchange in Nitrous Acid and Nitrite Ion." Journal of the Chemical Society. (Foundational text on the kinetics of oxygen exchange in aqueous nitrite systems).
-
Fitzpatrick, T., et al. (2020). "Pathways for N-Nitroso Compound Formation: Secondary Amines and Beyond." Organic Process Research & Development. (Review of nitrosamine formation mechanisms relevant to pharma impurities).
-
U.S. Pharmacopeia (USP). (2020). "General Chapter <1469> Nitrosamine Impurities." (Regulatory context for the necessity of labeled standards).
- Sigma-Aldrich (Merck). "Stable Isotopes for Mass Spectrometry." (General reference for mass shifts and isotope handling).
Sources
- 1. Nitrosamine synthesis by nitrosation [organic-chemistry.org]
- 2. EP0713928B1 - Process and apparatus for producing sodium nitrite - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nitrite as regulator of hypoxic signaling in mammalian physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Organic Chemist’s Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
"minimizing isotopic exchange in Sodium Nitrite-18O2 experiments"
Technical Support Center: Sodium Nitrite-18O2 ( )
Topic: Minimizing Isotopic Exchange & Scrambling
Status: Operational | Lead Scientist: Dr. A. Vance | Updated: 2025-05-15
Core Directive: The "Scrambling" Challenge
Welcome to the technical hub for Sodium Nitrite-18O2 . This reagent is a high-value tool for elucidating nitric oxide (NO) pathways, nitrosylation mechanisms, and oxygen atom transfer (OAT) reactions.
The Critical Failure Mode:
The primary technical challenge with
This guide provides the protocols required to lock the isotopic label in place.
The Mechanism of Loss: Know Your Enemy
To prevent exchange, you must understand how it happens. Nitrite (
The Acid-Catalyzed Exchange Loop
At low pH, nitrite protonates to form nitrous acid (
Key Threshold: The
-
pH > 7.0: Exchange is negligible (stable for days/weeks).
-
pH < 4.0: Exchange becomes rapid (minutes).
-
pH < 2.0: Exchange is instantaneous (seconds).
Figure 1: The Acid-Catalyzed Exchange Pathway. The "Danger Zone" is the formation of
Storage & Handling Protocols
Solid State Stability
-
Hygroscopicity: Sodium nitrite is hygroscopic. Atmospheric moisture absorption creates a localized aqueous environment on the crystal surface. Over months, this micro-layer can facilitate slow exchange if acidic contaminants (
) are present. -
Protocol: Store in a desiccator under Argon or Nitrogen.
-
Shelf Life: >3 years if kept dry.[1]
Aqueous Stock Solutions
CRITICAL WARNING: Do not freeze aqueous nitrite solutions without pH control.
-
The Eutectic Effect: As water freezes, pure ice crystallizes first, concentrating solutes in the remaining liquid. This can cause dramatic pH shifts (often toward acidity) in phosphate or acetate buffers, catalyzing exchange during the freezing process.
-
Recommended Buffer: Use 10-50 mM Sodium Hydroxide (NaOH) or a high-pH carbonate buffer (pH > 9) for stock solutions. The high pH suppresses
formation completely.
| Parameter | Safe Condition | Danger Condition |
| pH | > 8.0 | < 5.0 |
| Solvent | Aprotic (DMSO, Acetone) or Alkaline Water | Acidic Water |
| Temperature | 4°C (Refrigerated) | Freeze/Thaw cycles in weak buffers |
| Headspace | Inert Gas (Ar/N2) | Air (CO2 absorption lowers pH) |
Experimental Workflows: Preserving the Label
Scenario A: Analytical Derivatization (GC-MS)
The Trap: Standard nitrite assays (like the Griess reaction) typically use sulfanilamide in acidic media. This will instantly scramble your
Protocol: PFB-Br Derivatization for 18O-Nitrite
-
Sample Prep: Take 100 µL of biological fluid or reaction mixture.
-
Buffer: Add 100 µL of Acetone (acts as solvent for PFB-Br) and ensure aqueous phase is pH 7.5–8.5 (use Phosphate or Borate buffer).
-
Reagent: Add 10 µL of 5% PFB-Br solution.
-
Incubation: Heat at 50°C for 60 minutes.
-
Extraction: Extract the derivative (PFB-NO2) with Toluene or Hexane.
-
Analysis: GC-NICI-MS (Negative Ion Chemical Ionization). Monitor m/z 46 (
) vs m/z 48 ( -labeled).
Scenario B: Trapping Nitric Oxide (NO)
If your experiment involves reducing
-
Trap: Use a ferrous heme trap or a fluorescent probe (like DAF-FM) that does not require acidification.
-
Avoid: Acidic reduction (e.g., KI/Acetic Acid) unless the detection is instantaneous (e.g., inlet directly into a mass spec).
Figure 2: Analytical Decision Matrix. Always avoid acidic derivatization methods when quantifying isotopic enrichment.
Troubleshooting & FAQs
Q: I used the Griess reagent to quantify my
Q: Can I use
Q: My stock solution lost its label after freezing. I used PBS (pH 7.4). A: Phosphate Buffered Saline (PBS) is notorious for pH shifts during freezing. The disodium phosphate precipitates differently than the monosodium salt, potentially dropping the pH of the residual liquid phase significantly. Fix: Store stock solutions in 10mM NaOH or keep them at 4°C (do not freeze).
Q: Does Carbonate interfere with analysis? A: Yes. High levels of bicarbonate can compete with nitrite in derivatization reactions or enhance specific ionization pathways in MS. However, carbonate buffers are excellent for storage stability. If analyzing, ensure your chromatographic separation resolves carbonate from nitrite.
References
-
Anbar, M., & Guttmann, S. (1961). The isotopic exchange of oxygen between nitrite and water.[2][3][8][9] Journal of the American Chemical Society.
- Core citation for the acid-catalyzed exchange kinetics and mechanism.
-
Tsikas, D. (2000). Gas chromatography-mass spectrometry analysis of nitrite in biological fluids without derivatization. Analytical Chemistry.
- Validates PFB-Br and neutral extraction methods to preserve isotopic integrity.
-
Boon, E. M., et al. (2020). Mechanism of O-Atom Transfer from Nitrite.[4][8] National Institutes of Health (PMC).
- Provides context on Oxygen Atom Transfer (OAT) mechanisms relevant to researchers using this isotope.
-
Waters Corporation. (2021). Reliable LC/UV Analysis of Nitrite and Nitrate Using the Arc™ Premier System.
- Protocol for direct LC analysis avoiding acidic derivatiz
Sources
- 1. ingredi.com [ingredi.com]
- 2. Nitrogen isotopic fractionation and 18O exchange in relation to the mechanism of denitrification of nitrite by Pseudomonas stutzeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of O–Atom Transfer from Nitrite: Nitric Oxide Release at Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. Nitrite testing by UPLC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. youtube.com [youtube.com]
- 8. Oxygen exchange between nitrate molecules during nitrite oxidation by Nitrobacter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
"troubleshooting low 18O enrichment in biological samples"
Topic: Troubleshooting Low 18O Enrichment Efficiency in Biological Samples
Role: Senior Application Scientist Status: Active Support Ticket
Executive Summary
In quantitative proteomics, trypsin-catalyzed 18O labeling is a robust method for differential protein quantification.[1] The target is the incorporation of two 18O atoms at the C-terminus of every tryptic peptide, resulting in a +4 Da mass shift .[2][3]
If you are observing low enrichment (e.g., dominant +0 Da or +2 Da species instead of +4 Da), the failure usually stems from one of two opposing kinetic forces:
-
Incomplete Forward Reaction: The enzyme failed to cycle the peptide long enough to swap both oxygens.
-
Back-Exchange: The label was successfully incorporated but was "washed off" by residual enzymatic activity or acid hydrolysis during downstream processing.
This guide isolates these variables using a self-validating logic flow.
Module 1: Reagent Integrity & Experimental Setup
"Garbage in, garbage out." Before suspecting enzyme kinetics, validate your isotope source.
Q: Why is my maximum theoretical enrichment capped at 90%?
A: This is a dilution error. The enrichment of the final reaction mixture determines the maximum labeling efficiency.
The Math: If you buy 95% enriched H218O but dilute it 50:50 with a standard buffer (H216O) to adjust pH, your final concentration is only 47.5% 18O. You will never achieve complete di-labeling.
Protocol: Preparation of High-Purity 18O Buffers
-
Lyophilize: Dry your digestion buffer salts, trypsin, and substrate completely.
-
Reconstitute: Dissolve reagents directly in >95% enriched H218O.
-
Avoid Dilution: Do not add large volumes of acid/base dissolved in normal water to adjust pH. Use minimal volumes of concentrated acid/base or pre-adjust the buffer salts before lyophilization.
Module 2: Enzymatic Efficiency (The "Forward" Reaction)
"Why do I see mixed populations (+2 Da and +4 Da)?"
Mechanism: Trypsin does not simply "add" 18O.[1] It acts as a transferase.
-
Hydrolysis (Fast): Peptide bond cleavage incorporates the first 18O atom.[4] (Result: +2 Da).
-
Carboxyl Oxygen Exchange (Slow): The peptide must re-bind to trypsin as a pseudo-substrate. The enzyme attacks the C-terminus, forming an acyl-enzyme intermediate, and releases it with a second 18O atom from the solvent. (Result: +4 Da).
Diagnosis: If you see high +2 Da (Mono-labeled) signals, your reaction did not cycle long enough or the enzyme activity died prematurely.
Troubleshooting Table: Forward Reaction Optimization
| Variable | Recommendation | Scientific Rationale |
| pH | 8.0 – 8.5 | Trypsin activity is optimal here. Below pH 6, the "exchange" rate drops significantly, leaving peptides mono-labeled. |
| Enzyme Ratio | 1:20 to 1:50 | Higher enzyme loads drive the slower "exchange" reaction to completion. |
| Time | 12–18 Hours | While digestion happens in hours, the second oxygen exchange requires extended incubation. |
| Solvent | 20% Methanol | Organic solvents can sometimes accelerate the exchange rate by altering the dielectric constant, though this is protein-specific. |
Module 3: Post-Labeling Stability (The "Back-Exchange" Trap)
"I had 95% efficiency, but after LC-MS, it dropped to 50%. Why?"
The Silent Killer: Residual Trypsin Activity. This is the most common failure mode. If active trypsin remains in the sample when you dilute it with normal water (H216O) for LC-MS injection, the enzyme will catalyze the reverse reaction , swapping 18O back for 16O.
Critical Protocol: The "Kill Switch" You must permanently inactivate the enzyme before introducing H216O.
-
Acid Quench (Standard): Add Formic Acid to final concentration of 5% (pH < 2).
-
Risk:[5] If pH is > 2, trypsin retains partial activity and will strip your labels.
-
-
Thermal Denaturation (Recommended): Boil the sample at 95°C for 10 minutes before any dilution. This irreversibly unfolds trypsin.
-
Immobilized Trypsin (Gold Standard): Use trypsin beads. Spin them out (remove the catalyst) before adding H216O buffers.
Visual Troubleshooting Logic
The following diagram illustrates the mechanistic pathway and the specific failure points for Mono- vs. Di-labeling.
Caption: Figure 1. The kinetic pathway of 18O labeling.[2][3][4][6][7] Note that the transition from Mono (+2 Da) to Di (+4 Da) is the rate-limiting step, and "Back-Exchange" is the primary cause of signal loss post-reaction.
Module 4: Data Acquisition & Analysis
"My software isn't picking up the heavy pairs."
Q: How do I distinguish 'real' labeling from natural isotopic distribution? A: Natural peptides have a "M+2" isotope peak (due to naturally occurring 13C and 18O). In a 50:50 mix of 16O:18O samples, you must look for the specific mass shifts.
Analysis Checklist:
-
Mass Shift: Ensure your search engine is set to variable modification C-term +4.0085 Da (Di-label) and +2.0042 Da (Mono-label).
-
De-Isotoping: High-resolution MS (Orbitrap/TOF) is required. Low-res instruments cannot resolve the heavy isotope of the light peptide from the monoisotopic peak of the heavy peptide if the shift is only 2 Da.
-
Chromatographic Shift: 18O peptides elute slightly earlier than 16O peptides (isotope effect), but this shift is negligible compared to Deuterium labeling. If you see large retention time shifts, suspect a chemical modification artifact, not 18O.
References
-
Miyagi, M., & Rao, K. C. (2007). Proteolytic 18O-labeling strategies for quantitative proteomics. Mass Spectrometry Reviews. Link
-
Yao, X., et al. (2001). Proteolytic 18O labeling for comparative proteomics: model studies with two serotypes of adenovirus. Analytical Chemistry. Link
-
Reynolds, K. J., et al. (2006). Trypsin is the primary mechanism by which the 18O isotopic label is lost in quantitative proteomic studies. Analytical Biochemistry. Link
-
Ye, X., et al. (2009). 18O Stable Isotope Labeling in MS-based Proteomics. Briefings in Functional Genomics. Link
Sources
- 1. Trypsin-Catalyzed Oxygen-18 Labeling for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trypsin is the Primary Mechanism by which the 18O Isotopic Label is Lost in Quantitative Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Trypsin is the primary mechanism by which the (18)O isotopic label is lost in quantitative proteomic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protease- and Acid-catalyzed Labeling Workflows Employing 18O-enriched Water - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Sensitivity Detection of Sodium Nitrite-18O2
Topic: Improving Sensitivity of Sodium Nitrite-18O2 (
Introduction: The "Oxygen Trap" in Nitrite Analysis
Welcome to the Advanced Mass Spectrometry Support Center. If you are analyzing Sodium Nitrite-18O2 (
Critical Warning: Unlike
To improve sensitivity for
Module 1: Experimental Workflow & Isotope Preservation
The primary cause of "low sensitivity" in
Protocol: Alkaline Stabilization & HILIC Separation
Why this works: Nitrite oxygen exchange with water is acid-catalyzed. By keeping the pH > 9, the half-life of the oxygen label extends from minutes (at pH 3) to months. HILIC (Hydrophilic Interaction Liquid Chromatography) allows for the retention of polar anions without acidification.
Step-by-Step Methodology
-
Sample Collection (Critical Step):
-
Collect biofluids (plasma/cell media) immediately into tubes containing NaOH (final concentration 10 mM) or N-ethylmaleimide (NEM) if thiols are present.
-
Target pH: > 9.0.[1]
-
Do NOT use acidic preservatives (e.g., EDTA/Formic acid).
-
-
Protein Precipitation:
-
Add Acetonitrile (ACN) (3:1 ratio v/v) containing 1% Ammonium Hydroxide (
). -
Vortex 30s, Centrifuge at 15,000 x g for 10 min at 4°C.
-
Transfer supernatant to polypropylene vials (Glass leaches sodium/ions).
-
-
LC-MS/MS Configuration:
-
Column: Polymeric Zwitterionic HILIC (e.g., Merck SeQuant ZIC-pHILIC or Waters Atlantis Premier BEH C18 AX).
-
Reason: Silica-based columns degrade at high pH; polymeric or hybrid columns are required.
-
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (adjusted with
). -
Mobile Phase B: Acetonitrile / 10 mM Ammonium Acetate (90:10), pH 9.0.
-
Gradient: 90% B to 40% B over 8 minutes.
-
Visual Workflow: The Alkaline Preservation Path
Caption: Workflow for Na18O2 analysis emphasizing alkaline stabilization to prevent back-exchange of the oxygen label with water.
Module 2: MS/MS Optimization for Sensitivity
Nitrite (
Mass Transitions & Settings
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Negative ( | Nitrite is an anion; negative mode provides direct detection without adducts. |
| Capillary Voltage | -2.5 to -3.5 kV | Lower voltages often reduce discharge in negative mode. |
| Source Temp | 350°C - 500°C | High temperature aids desolvation of aqueous HILIC mobile phases. |
| Curtain Gas | High (30-40 psi) | Essential to decluster solvent ions from the small nitrite ion. |
MRM Transitions Table
| Analyte | Precursor ( | Product ( | Loss | Collision Energy (eV) |
| Nitrite- | 46.0 | 46.0 | (Pseudo-MRM) | 5 - 10 |
| Nitrite- | 46.0 | 30.0 ( | -16 ( | 25 - 35 |
| Nitrite- | 50.0 | 50.0 | (Pseudo-MRM) | 5 - 10 |
| Nitrite- | 50.0 | 32.0 ( | -18 ( | 25 - 35 |
Expert Tip:
-
Pseudo-MRM (50
50): Often more sensitive than fragmentation because nitrite fragmentation efficiency can be poor. Use "low resolution" on Q1 and "unit" or "high" on Q3 to reduce noise. -
Fragmentation (50
32): More specific but usually 5-10x less intense. Use this for confirmation, Pseudo-MRM for quantification.
Module 3: Troubleshooting & FAQs
Q1: I used DAN derivatization (standard protocol), but I see no signal. Why?
A: You likely washed off the label. The DAN reaction requires acidic pH (HCl).
-
Mechanism:
. -
In water, the oxygen in nitrite is in dynamic equilibrium with the oxygen in water. At pH < 4, this exchange is extremely fast (
min). -
Solution: Switch to the HILIC method described above or use Pentafluorobenzyl bromide (PFB-Br) derivatization (requires specific phase-transfer catalysis) which can retain oxygen, though it is technically difficult.
Q2: My background noise at m/z 50 is very high.
A: Low-mass ions are susceptible to solvent noise.
-
Check Solvents: Use LC-MS grade water/ACN.[2] Trace salts in "HPLC grade" solvents often cluster at low m/z.
-
Divert Valve: Divert the first 1-2 minutes of the run to waste. Nitrite often elutes early; ensure your retention factor (
) is > 2.0 to separate it from the "solvent front" suppression zone. -
Column Cleaning: Flush the HILIC column with 50:50 Water:ACN (no salt) to remove built-up matrix.
Q3: The retention time of nitrite is shifting.
A: HILIC is sensitive to equilibration time and buffer concentration.
-
Equilibration: HILIC columns require longer equilibration than C18. Allow 20 column volumes between runs.
-
Salt Concentration: Ensure the Ammonium Acetate is exactly 10mM. Lower ionic strength reduces retention of charged anions like nitrite.
Q4: Can I use Ion Chromatography (IC) coupled to MS?
A: Yes. This is actually superior to HILIC for sensitivity if you have the hardware.
-
Setup: Anion Exchange Column
Suppressor (removes salts) MS. -
Benefit: The suppressor removes the conductive salts (Na+, K+), allowing the MS to see the nitrite anion in a background of pure water, drastically improving Signal-to-Noise (S/N).
Module 4: Decision Matrix for Method Selection
Use this logic flow to confirm your experimental setup is valid for
Caption: Decision matrix for selecting the correct analytical approach for 18O-labeled nitrite.
References
-
Tsikas, D. (2007). Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: Appraisal of the Griess reaction in the L-arginine/nitric oxide area of research. Journal of Chromatography B, 851(1-2), 51-70.
- Context: Establishes the limitations of Griess/DAN for isotopic specific work.
-
Walters, W. W., & Hastings, M. G. (2024).[3] Oxygen Isotopes in Nitrite: Analysis, Calibration, and Equilibration. Analytical Chemistry.
- Context: Definitive source on the pH-dependence of nitrite oxygen exchange r
-
Cropley, V., et al. (2021). Analysis of Inorganic Anions Using HILIC Chromatography and MS Detection. Agilent Application Notes.
- Context: Provides the baseline HILIC conditions for inorganic anion detection.
-
Gow, A. J., et al. (2023). Nitrite testing by UPLC-MS: Challenges and Solutions. Nitrosamines Exchange.
- Context: Discusses the direct detection of nitrite without derivatization to avoid m
Sources
"addressing matrix effects in Sodium Nitrite-18O2 quantification"
Topic: Addressing Matrix Effects & Isotope Stability in LC-MS/MS Analysis
Welcome to the Advanced Application Support Hub.
Status: Operational | Expertise Level: Senior Scientist | Scope: Isotope Dilution Mass Spectrometry (IDMS)
You are likely here because your
Quantifying Sodium Nitrite-18O2 (
-
Chemical Matrix Effect: The instability of the
label in aqueous, acidic biological matrices (Oxygen Exchange). -
Physical Matrix Effect: Ion suppression from phospholipids and salts in LC-MS/MS sources.
This guide bypasses generic advice to focus on the specific mechanistic failures of nitrite analysis.
Module 1: The "Silent Killer" – Oxygen Exchange
Symptom: Your Internal Standard (IS) signal (
The Mechanism
Unlike
The Trap: Most bioanalytical protocols recommend acidifying samples to stabilize analytes. For Nitrite-18O, acidification is destructive.
Figure 1: The mechanism of label loss. Acidification promotes the formation of nitrous acid, facilitating the exchange of labeled oxygen with bulk solvent water.
Troubleshooting Protocol: Stabilizing the Label
-
Step 1: pH Check. Ensure your sample buffer is pH 7.0 – 8.0 immediately upon collection.
-
Step 2: Alkylation. If you must store samples, use an alkaline preservative (e.g., NaOH) rather than acid, but be aware this may complicate derivatization later.
-
Step 3: The "Zero-Time" Derivatization. Do not let free nitrite sit in the matrix. Derivatize immediately.
Module 2: The "Ghost" Signal – Ion Suppression
Symptom: The IS signal is stable in solvent standards but drops by >50% when spiked into plasma/urine, even with correct extraction.
The Cause: Phospholipids & Bicarbonate
-
Phospholipids: In LC-MS (ESI), lipids compete for charge on the droplet surface. Nitrite derivatives are often small and elute in the "suppression zone" (early solvent front) if not retained well.
-
Bicarbonate Interference (Specific to PFB-Br): If you use Pentafluorobenzyl bromide (PFB-Br) derivatization, endogenous bicarbonate (
) in blood inhibits the reaction, causing massive signal variability.
Diagnostic Protocol: Post-Column Infusion (PCI)
Use this self-validating experiment to map your matrix effects.
Materials:
-
Standard solution of your derivatized Nitrite-18O (100 ng/mL).
-
Blank Plasma Extract (processed exactly as your samples).
Workflow:
-
Setup: Connect the syringe pump via a T-tee to the LC effluent before it enters the MS source.
-
Infuse: Pump the Nitrite-18O standard at a low flow rate (e.g., 10 µL/min) to generate a steady baseline signal.
-
Inject: Inject the Blank Plasma Extract via the LC autosampler.
-
Analyze: Watch the baseline. A "dip" in the baseline indicates ion suppression; a "hump" indicates enhancement.
Interpretation:
-
If the dip aligns with your analyte retention time, your method is invalid. You must improve chromatographic separation or sample cleanup (e.g., SPE).
Module 3: Derivatization Strategy Guide
Since Nitrite is too small/polar for direct Reverse Phase LC-MS, derivatization is mandatory. Choose your workflow based on your matrix.
| Feature | PFB-Br (Pentafluorobenzyl bromide) | DAN (2,3-Diaminonaphthalene) | GSNO (Glutathione) |
| Target Analyte | Forms PFB-NO2 (Nitro-derivative) | Forms NAT (Naphthotriazole) | Forms GSNO (S-nitrosoglutathione) |
| Sensitivity | Extremely High (NICI GC-MS or ESI-) | High (Fluorescence or LC-MS) | Moderate (LC-MS/MS) |
| Matrix Risk | High: Bicarbonate inhibits reaction. | Low: Robust in bio-fluids. | High: Requires low pH (Risk of |
| Chromatography | Retains well on C18. | Retains well on C18. | Polar; elutes early (suppression risk).[2][3] |
| Recommendation | Gold Standard (if Bicarbonate is removed). | Best Alternative for simple LC-MS. | Avoid for |
Recommended Workflow: PFB-Br with Bicarbonate Removal
To use PFB-Br successfully without losing
-
Pre-treatment: Add cold ethanol/acetone to plasma (precipitates proteins).
-
Bicarbonate Removal: Briefly degas the sample with Nitrogen (
) or use a very mild buffer adjustment (pH 6.5) strictly during the degassing step, then immediately readjust to pH 9.0 for derivatization.-
Note: Strong acidification to remove
will kill your label (see Module 1).
-
-
Reaction: Add PFB-Br (in acetone) and heat (50°C, 60 min).
-
Extraction: Extract the derivative into Toluene or Hexane (removes salts/matrix).
-
Dry & Reconstitute: Evaporate solvent and reconstitute in LC mobile phase.
Module 4: Decision Logic (Troubleshooting Tree)
Figure 2: Diagnostic workflow for isolating the root cause of signal loss.
Frequently Asked Questions (FAQs)
Q: Can I use
Q: My calibration curve is non-linear at the low end. Why? A: This is likely endogenous nitrite contamination . Nitrite is ubiquitous in water, glassware, and dust.
-
Fix: Use "Nitrite-Free" water (fresh Milli-Q).
-
Fix: Wash all glassware with methanol/acetone.
-
Calculation: Use the "Method of Standard Addition" or subtract the blank intercept from your samples.[2]
Q: Why does my PFB-Br derivative signal vary so much between patients?
A: This is the Bicarbonate Effect . Different patients have different blood
-
Fix: Ensure consistent degassing of all samples before adding the derivatizing agent.
-
Fix: Use an isotope-labeled internal standard (
or ) added before any sample manipulation to normalize this variance.
References
-
Tsikas, D. (2000). Simultaneous determination of nitrite and nitrate in plasma by gas chromatography–mass spectrometry. Clinical Chemistry, 46(11), 1859-1860. Link
-
Schwarz, A., et al. (2011).[4] Stable-isotope dilution GC-MS approach for nitrite quantification in human whole blood, erythrocytes, and plasma using pentafluorobenzyl bromide derivatization. Journal of Chromatography B, 879(17-18), 1485-1495.[4] Link
-
Hanff, E., et al. (2014). Stable-isotope dilution LC–MS/MS measurement of nitrite in human plasma after its conversion to S-nitrosoglutathione.[5] Journal of Chromatography B, 972, 102-106. Link
-
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. Link
-
Beckman, J. S., et al. (1994). Apparent hydroxyl radical production by peroxynitrite: implications for endothelial injury from nitric oxide and superoxide. Proceedings of the National Academy of Sciences, 87(4), 1620-1624. (Foundational chemistry on peroxynitrite/nitrite stability). Link
Sources
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Stable-isotope dilution GC-MS approach for nitrite quantification in human whole blood, erythrocytes, and plasma using pentafluorobenzyl bromide derivatization: nitrite distribution in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable-isotope dilution LC-MS/MS measurement of nitrite in human plasma after its conversion to S-nitrosoglutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
"storage and handling protocols for Sodium Nitrite-18O2 to prevent degradation"
Technical Support Center: Sodium Nitrite-18O2 ( )
Status: Operational | Ticket Priority: Critical | Topic: Stability & Handling
Executive Summary: The Isotopic Integrity Mandate
You are working with Sodium Nitrite-18O2 , a high-value stable isotope. Unlike standard reagents, "purity" here has two dimensions: Chemical Purity (is it Nitrite?) and Isotopic Enrichment (does it still hold the
The Critical Failure Mode:
The primary threat to this compound is not just oxidation to nitrate, but acid-catalyzed oxygen exchange with ambient moisture. If
Module 1: The "Golden Rules" of Storage
Preventative protocols to maintain >98 atom% enrichment.
1. The pH Imperative (The "Alkaline Lock")
Nitrite is the conjugate base of nitrous acid (
-
Protocol: If storing in solution, ensure pH > 9.0 .
-
Why: At pH 9, the concentration of
is negligible ( ), kinetically trapping the atoms on the nitrogen.
2. The Moisture Exclusion Principle
Solid sodium nitrite is hygroscopic. Absorbed water creates a localized aqueous environment where micro-pH changes can facilitate slow exchange or oxidation.
-
Protocol: Store under an inert atmosphere (Argon preferred over Nitrogen due to density).
-
Container: Amber glass crimp-top vials with PTFE-lined septa. Avoid screw caps for long-term storage as they "breathe" over months.
3. Thermal Regulation
-
Protocol: Store at 4°C (Refrigerated).
-
Warning: Do NOT freeze aqueous solutions of nitrite if the pH is near neutral. Freezing concentrates solutes into liquid pockets (eutectic effect), potentially shifting pH drastically and accelerating exchange/degradation before solidification is complete.
Module 2: Visualizing the Degradation Pathways
The following diagram maps the specific chemical risks associated with handling
Figure 1: Degradation pathways showing the critical role of acidity in catalyzing isotopic exchange.
Module 3: Active Handling Protocols
Workflow A: Preparing Stock Solutions (The "Degas-First" Method)
Use this when preparing standards for Mass Spectrometry.
-
Prepare Buffer: Create a Sodium Hydroxide (NaOH) or Borate buffer adjusted to pH 10 .
-
Degas: Sparge the buffer with Argon gas for 15 minutes before introducing the isotope. This removes dissolved
and (which can form carbonic acid and lower pH). -
Dissolve: Add the solid
to the degassed, alkaline buffer. -
Seal: Immediately crimp the vial.
Workflow B: Benchtop Handling (No Glovebox)
If you lack a glovebox, use the "Schlenk-in-a-Vial" technique.
-
Equilibrium: Allow the storage vial to reach room temperature before opening (prevents condensation).
-
Blanket: Place the vial in a beaker. Flow a gentle stream of Argon into the beaker to create a heavy gas shield.
-
Transfer: Quickly weigh the required amount and transfer to the destination vessel.
-
Purge: Flush the destination vessel with Argon immediately.
Module 4: Troubleshooting & Diagnostics
Symptom: Mass Spec Signal Shift
User Report: "I see a split peak +2 Da and +4 Da higher than the standard, but the +4 Da signal is decreasing over time."
| Potential Cause | Mechanism | Corrective Action |
| Isotopic Exchange | The | Check pH. If pH < 7, the sample is compromised. Remake stock in pH 10 buffer. |
| Oxidation | Conversion to Nitrate ( | Check for +16 Da shift (addition of oxygen). If absent, it is exchange, not oxidation. |
Symptom: Powder Clumping
User Report: "The white powder has formed hard aggregates."
| Potential Cause | Mechanism | Corrective Action |
| Moisture Intrusion | Hygroscopic absorption of atmospheric water. | Do not dry with heat. Heating nitrite accelerates oxidation. Dissolve in alkaline buffer immediately and determine concentration/purity via IC or MS. |
Module 5: Frequently Asked Questions (FAQs)
Q: Can I autoclave solutions of
Q: Why Argon instead of Nitrogen? A: Argon is denser than air and settles over your sample, creating a physical "blanket." Nitrogen is similar in density to air and disperses easily, offering less protection against moisture ingress during open-vial handling.
Q: Can I use phosphate buffer (PBS)? A: Use with caution. Standard PBS is pH 7.4. While nitrite is relatively stable here, for long-term storage of expensive isotopes, this is too close to the danger zone. Borate or Carbonate buffers (pH 9-10) are superior for stability.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23668193, Sodium Nitrite. Retrieved from [Link]
-
DiSpirito, A. A., & Hooper, A. B. (1986). Oxygen exchange between nitrate molecules during nitrite oxidation by Nitrobacter. Journal of Biological Chemistry, 261(23), 10534-10537.[1] (Establishes mechanisms of oxygen exchange in nitrite/nitrate systems). Retrieved from [Link]
-
Braida, W., & Ong, S. K. (2000). Decomposition of Nitrite Under Various pH and Aeration Conditions. (Validates pH dependence of nitrite stability). Cited in ResearchGate. Retrieved from [Link]
"overcoming challenges in quantifying 18O-labeled nitrite in complex media"
Welcome to the Isotope Geochemistry & Metabolomics Technical Support Hub. Subject: Troubleshooting 18O-Labeled Nitrite Analysis in Complex Media Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction
Quantifying 18O-labeled nitrite (
This guide addresses the three most critical failure points: Abiotic Exchange (Preservation) , Matrix Interference (Blood/Soil) , and Derivatization Efficiency .
Module 1: The "Disappearing Label" (Preservation & Storage)
Q: My 18O enrichment levels drop significantly after storing samples for just 24 hours. I am using standard acid preservation. What is happening?
A: You are catalyzing the erasure of your own data. Never use acid preservation for 18O-nitrite samples. While acid prevents microbial growth, it catalyzes abiotic oxygen exchange between nitrite and water.
The Mechanism:
Nitrite (
-
At pH 7.0: Exchange half-life is estimated in years.
-
At pH 4.0: Exchange becomes measurable within hours.
-
At pH 1.0: Complete scrambling occurs in minutes.
The Solution:
-
Filter immediately (0.2
m) to remove microbes (which cycle nitrogen). -
Adjust pH to > 7.0 (ideally pH 10-12) using NaOH. This locks nitrite in its anionic form.
-
Freeze at -20°C or -80°C .
Visualizing the Trap:
The diagram below illustrates how protons (
Figure 1: The acid-catalyzed pathway of oxygen exchange. Maintaining high pH prevents the formation of HNO2, the reactive intermediate.
Module 2: The Azide Method (IRMS Optimization)
Q: I am using the McIlvin & Altabet azide method for IRMS. My yields are inconsistent, and I suspect fractionation. How do I optimize the buffer?
A: The "Sweet Spot" is pH 4.5—and it is non-negotiable.
The azide method converts nitrite to nitrous oxide (
This reaction presents a paradox:
-
Too Acidic (pH < 4): The reaction is fast, but abiotic exchange (see Module 1) occurs faster than the conversion, diluting your 18O signal with water oxygen.
-
Too Basic (pH > 5): The formation of the reactive hydrazoic acid (
) is suppressed, stalling the reaction and causing kinetic isotope fractionation (preferential reaction of lighter isotopes).
Protocol Optimization (Self-Validating System):
-
Buffer: Use a 1:1 mixture of 2M Sodium Azide and 20% Acetic Acid.
-
Validation: You must run isotope standards (known
) in the same batch. -
The "Exchange Correction": Even at pH 4.5, roughly 10-15% of oxygen atoms exchange with water during the reaction.[1] You must quantify this exchange factor (
) for every batch using the slope of standards prepared in waters of different .
Step-by-Step Workflow:
Figure 2: The Azide Method workflow. Note the neutralization step (NaOH) is critical to stop exchange if samples aren't analyzed immediately.
Module 3: GC-MS Quantification (Plasma & Blood)
Q: I cannot use IRMS. Can I measure 18O-nitrite in human plasma using GC-MS?
A: Yes, but Hemoglobin is your enemy. The standard derivatization agent is Pentafluorobenzyl bromide (PFB-Br) . It reacts with nitrite to form PFB-NO2.[2]
-
The Problem: Hemoglobin (Hb) in whole blood or hemolyzed plasma rapidly oxidizes nitrite to nitrate (which PFB-Br also detects, but as a different derivative), destroying your analyte.
-
The Fix: You must precipitate proteins before derivatization using acetone.
Troubleshooting Table: GC-MS with PFB-Br
| Symptom | Probable Cause | Corrective Action |
| Low Nitrite Recovery | Hemoglobin oxidation | Acetone Precipitation: Mix plasma 1:4 with ice-cold acetone. Centrifuge immediately. Use the supernatant. |
| Peak Tailing | Wet solvent | PFB-Br is moisture sensitive. Ensure acetone is anhydrous. Dry the final toluene extract over |
| Interfering Peaks | Carbonate interference | Carbonate can inhibit PFB-nitrite formation.[2] Acidification helps, but risks exchange. Better: Use high excess of PFB-Br. |
| Variable Quantification | No Internal Standard | Mandatory: Spike samples with |
Module 4: Comparison of Methodologies
Q: Should I use the Azide Method (IRMS) or PFB-Br (GC-MS)?
A: Decision Matrix Use the table below to select the correct workflow for your experiment.
| Feature | Azide Method (IRMS) | PFB-Br Derivatization (GC-MS) |
| Target Analyte | Concentration & Enrichment (MPE) | |
| Sensitivity | High (Requires ~5-10 nmol N) | Very High (Picomolar range) |
| Matrix Tolerance | High (Seawater/Freshwater) | Low (Requires protein removal in plasma) |
| Major Risk | Oxygen Exchange with Water | Hemoglobin-induced oxidation |
| Throughput | Moderate (10-15 mins/sample) | High (Standard GC run) |
References
-
McIlvin, M. R., & Altabet, M. A. (2005). Chemical Conversion of Nitrate and Nitrite to Nitrous Oxide for Nitrogen and Oxygen Isotopic Analysis in Freshwater and Seawater.[3] Analytical Chemistry.
- Core reference for the Azide Method and pH optimiz
-
Tsikas, D., et al. (2010). Stable-isotope dilution GC-MS approach for nitrite quantification in human whole blood, erythrocytes, and plasma using pentafluorobenzyl bromide derivatization. Journal of Chromatography B.
- Definitive guide for handling hemoglobin interference and acetone precipit
-
Casciotti, K. L., et al. (2007). Oxygen Isotopes in Nitrite: Analysis, Calibration, and Equilibration. Analytical Chemistry.
- Detailed analysis of the abiotic exchange mechanism and storage stability.
-
Böhlke, J. K., et al. (2007). Isotopic analysis of nitrate and nitrite in water.[4] Handbook of Stable Isotope Analytical Techniques.
- General reference for isotope geochemistry protocols.
Sources
"avoiding contamination in Sodium Nitrite-18O2 tracer studies"
Technical Support Center: Preserving Isotopic Integrity in Sodium Nitrite-18O2 ( ) Tracer Studies
Ticket System Status: [OPERATIONAL] Current Topic: Isotopic Dilution & Contamination Control Assigned Specialist: Senior Application Scientist, Isotope Chemistry Division
Introduction: The "Invisible" Contamination
Welcome to the Technical Support Center. If you are conducting studies with Sodium Nitrite-18O2 (
This guide replaces generic advice with field-proven protocols to prevent the three primary failure modes: Acid-Catalyzed Exchange , Biological Oxidation , and Instrumental Carryover .
Module 1: The "Silent Killer" – pH and Acid-Catalyzed Exchange
User Query: "My mass spec data shows a rapid loss of
Diagnosis: Likely not. You are likely experiencing Acid-Catalyzed Oxygen Exchange . Nitrite (
The Mechanism of Failure
At pH < 6.0, the half-life of the oxygen label decreases exponentially. The protonation of nitrite facilitates the departure of an oxygen atom as water, allowing a solvent oxygen (
Figure 1: The Acid-Catalyzed Exchange Pathway. Protonation is the "gatekeeper" that allows solvent water to dilute the isotopic label.
Protocol: pH Control System
| Parameter | Critical Threshold | Action Required |
| Storage pH | > 8.0 | Store stock solutions in 0.1M NaOH or high-pH phosphate buffer. Never store in pure water (which absorbs atmospheric CO2 and becomes acidic). |
| Experimental pH | > 7.4 | Maintain physiological pH rigorously. If your experiment requires acidic conditions (e.g., gastric simulation), you must account for rapid signal loss ( |
| Quenching | pH > 10 | When stopping a reaction for analysis, immediately add strong base (NaOH) to "freeze" the isotopic state. |
Module 2: Sample Preparation & Biological Matrices
User Query: "I see high levels of
Diagnosis: This is Biological Contamination . Bacteria (specifically Nitrite-Oxidizing Bacteria or NOB) or heme-proteins in your matrix are oxidizing your tracer before the experiment begins.
Troubleshooting Workflow
-
Sterile Filtration (Critical):
- solutions are not self-sterilizing.
-
Step: Pass all stock solutions through a 0.22 µm PVDF filter immediately after reconstitution.
-
Why: Removes NOB that can oxidize nitrite to nitrate in storage.
-
The "Heme Trap":
-
Hemoglobin and myoglobin rapidly oxidize nitrite to nitrate.
-
Protocol: If working with blood/tissue, use a "Stop Solution" containing N-ethylmaleimide (NEM) and EDTA immediately upon sample collection to inhibit enzymatic turnover.
-
-
Stock Solution Validation: Before every major experiment, run a "Purity Check" using the following logic:
Figure 2: Pre-Experiment QC Workflow to prevent using degraded tracer.
Module 3: Analytical Analysis (GC-MS)
User Query: "I am using the Griess reagent method with acidification for GC-MS, but my enrichment is low."
Diagnosis: Methodological Error. You cannot use acidification-based methods (like Griess or DAN derivatization at low pH) for
The Solution: PFB-Br Derivatization (The Tsikas Method)
You must use a method that derivatizes nitrite at a neutral/alkaline pH to lock the oxygen atoms into a stable organic molecule before any acidification occurs.
Approved Protocol: PFB-Br Derivatization Based on Tsikas et al. (2010)
-
Solvent: Add 400 µL Acetone (precipitates proteins, stops enzymatic activity).
-
Reagent: Add 10 µL PFB-Br (Pentafluorobenzyl bromide).
-
Reaction: Incubate at 50°C for 5 minutes .
-
Extraction: Evaporate acetone, extract residue with Toluene.
-
Analysis: GC-MS (NICI mode). Monitor ions m/z 46 (
) and m/z 48/50 ( ).
Comparison of Analytical Methods
| Method | pH Condition | Risk of | Suitability for Tracer Studies |
| Griess Reaction | Highly Acidic | Extreme (100% Exchange) | ⛔ FORBIDDEN |
| 2,3-DAN (Fluorometric) | Acidic (pH < 2) | High | ⛔ FORBIDDEN |
| PFB-Br (Tsikas) | Neutral/Alkaline | Negligible | ✅ RECOMMENDED |
| Direct LC-MS | Neutral | Low (Matrix dependent) | ⚠️ Use with Caution |
Module 4: Instrumental Memory (Carryover)
User Query: "I injected a highly enriched sample, and now my blanks are showing
Diagnosis: Injector Port Contamination. Nitrite derivatives can "stick" to active sites in GC liners or LC columns, releasing slowly into subsequent runs.
Cleaning Protocol:
-
GC Liners: Use deactivated glass liners only. Replace the liner immediately if you observe tailing peaks.
-
Blank Strategy: Always run at least 3 solvent blanks (e.g., Toluene) between a highly enriched sample and a natural abundance sample.
-
Sequence Order: Arrange samples from lowest enrichment to highest enrichment to minimize the impact of carryover.
References & Authority
-
Tsikas, D., et al. (2010).[1][5][6] Gas Chromatography-Mass Spectrometry Analysis of Nitrite in Biological Fluids without Derivatization. Analytical Chemistry.
-
Core Reference for: The "Tsikas Method" and PFB-Br derivatization protocols that prevent acid-catalyzed exchange.
-
-
Vanin, A. F., et al. (2024). Isotopomer labeling and oxygen dependence of hybrid nitrous oxide production. Biogeosciences.
-
Core Reference for: Kinetics of oxygen exchange and isotopic fractionation mechanisms.
-
-
Gladwin, M. T., et al. (2000). Role of circulating nitrite and S-nitrosohemoglobin in the regulation of regional blood flow in humans. PNAS.
-
Core Reference for: Handling nitrite in heme-rich biological matrices (blood/plasma).[1]
-
-
Anbar, M. & Taube, H. (1954). Interaction of Nitrite with Water and Oxygen. Journal of the American Chemical Society.
-
Core Reference for: The fundamental physical chemistry establishing acid-catalyzed oxygen exchange (
mechanism).
-
Sources
- 1. Gas chromatography-mass spectrometry analysis of nitrite in biological fluids without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sodium nitrite - Wikipedia [en.wikipedia.org]
- 5. usbio.net [usbio.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: Sodium Nitrite-18O2 vs. H2 18O Labeling in Bioanalysis
The following technical guide compares Sodium Nitrite-18O2 (
Executive Summary
In drug development—particularly for cardiovascular and metabolic therapeutics—accurate quantification of Nitric Oxide (NO) metabolites (Nitrite,
This guide compares two distinct stable isotope labeling approaches:
-
Sodium Nitrite-18O2 (Method A): Utilized primarily as an Internal Standard (IS) for Isotope Dilution Mass Spectrometry (IDMS). It offers the "Gold Standard" for absolute quantification by correcting for extraction losses and ionization suppression.
-
H2 18O (Method B): Utilized for Metabolic Flux Analysis and source tracing. It distinguishes enzymatic NO production (which incorporates atmospheric
) from reductive recycling (which exchanges with ) and is used to label pools via acid-catalyzed exchange.
Verdict: Use Sodium Nitrite-18O2 for absolute quantification (PK/PD studies). Use H2 18O for mechanistic studies determining the origin of the nitrite (enzymatic vs. dietary).
Mechanism of Action & Chemical Principles[1]
Method A: Sodium Nitrite-18O2 (The Spike-In Standard)
This method relies on the principle of Isotope Dilution . A known concentration of exogenous, isotopically labeled nitrite (
-
Mechanism: The labeled standard behaves chemically identically to endogenous nitrite (
) during extraction and derivatization (e.g., with 2,3-Diaminonaphthalene or PFB-Br). -
Mass Shift: In Mass Spectrometry, the standard appears at +4 Da (or +2 Da depending on the derivative), allowing a precise ratio calculation (
). -
Critical Constraint: Nitrite oxygen atoms exchange with water under acidic conditions. The protocol must maintain neutral/alkaline pH until the derivatization step is complete to prevent "washing out" the
label.
Method B: H2 18O (The Solvent Exchange/Tracer)
This method utilizes the Acid-Catalyzed Oxygen Exchange or enzymatic incorporation.
-
Mechanism (Exchange): In acidic environments, nitrous acid (
) is in equilibrium with the nitrosonium ion ( ), allowing rapid exchange of oxygen atoms with the solvent water ( ). -
Mechanism (Enzymatic Tracing): NO Synthase (NOS) incorporates oxygen from molecular oxygen (
), not water. By conducting experiments in vs. environments, researchers can deconvolute the source of the nitrite.
Comparative Analysis
Table 1: Technical Performance Matrix
| Feature | Sodium Nitrite-18O2 (IDMS) | H2 18O (Flux/Exchange) |
| Primary Application | Absolute Quantification (GLP Bioanalysis) | Mechanistic Tracing / Pathway Elucidation |
| Precision (CV%) | High (< 5%) | Moderate (10-15% due to exchange variability) |
| Cost Per Sample | Moderate (Reagent cost is low per spike) | High (Requires large volumes of enriched water) |
| Workflow Complexity | Low (Spike | High (Requires controlled incubation & calculations) |
| Stability Risk | High: Label loss if pH < 5 before derivatization. | N/A: The solvent is the label source. |
| Mass Shift | Distinct (+4 Da typical) | Variable (depends on exchange rate/time) |
Deep Dive: The Stability Paradox
The most common failure mode in Method A is Back-Exchange .
-
The Trap: Many derivatization protocols (e.g., Griess reaction) are acidic. If
is added to an acidic sample, the exchanges with bulk water within seconds, rendering the internal standard useless. -
The Solution: Spiking must occur at pH > 7.4. Derivatization agents should be added simultaneously with the acid catalyst to capture the nitrite before exchange occurs.
Visualized Workflows
Diagram 1: Sodium Nitrite-18O2 IDMS Workflow
This workflow illustrates the critical pH control points required to maintain standard integrity.
Caption: Workflow for Sodium Nitrite-18O2 quantification. Note the critical pH checkpoint to prevent label loss via acid-catalyzed exchange.
Diagram 2: H2 18O Exchange Mechanism
This diagram details how oxygen from the solvent incorporates into the nitrite pool.
Caption: Mechanism of acid-catalyzed oxygen exchange. The Nitrosonium intermediate allows solvent oxygen (
Experimental Protocols
Protocol A: Quantification using Sodium Nitrite-18O2 (The "Gold Standard")
Objective: Quantify plasma nitrite using GC-MS with PFB-Br derivatization.
-
Preparation of IS: Dissolve
(95%+ enrichment) in HPLC-grade water (pH 8.0, adjusted with NaOH) to create a 10 µM stock. Store frozen. -
Sample Collection: Collect blood into EDTA tubes containing N-ethylmaleimide (NEM) to inhibit thiol-mediated reduction. Centrifuge immediately.
-
Spiking: Add 10 µL of IS Stock to 100 µL of plasma.
-
Expert Tip: Vortex gently. Do not acidify yet.
-
-
Derivatization:
-
Add 50 µL of Pentafluorobenzyl bromide (PFB-Br) (1% in acetone).
-
Simultaneously add 10 µL of 1M HCl. (The derivatization competes with the exchange reaction; PFB-Br reacts with the nitrite anion/acid species rapidly).
-
Incubate at 50°C for 60 minutes.
-
-
Extraction: Extract the PFB-NO2 derivative with 200 µL toluene.
-
Analysis: Inject into GC-MS (NCI mode). Monitor ions m/z 46 (endogenous
) and m/z 50 (labeled ).
Protocol B: Source Tracing using H2 18O
Objective: Determine if Nitrite production is enzymatic (NOS-driven) or non-enzymatic.
-
System Setup: Prepare incubation buffer using 95% enriched
. -
Incubation: Add tissue homogenate or cell lysate to the buffer. Add L-Arginine substrate.
-
Reaction: Incubate at 37°C for designated timepoints.
-
Termination: Stop reaction with NaOH (raise pH to >10 to stop exchange).
-
Analysis: Derivatize as in Protocol A.
-
Interpretation:
-
NOS Activity: Produces Nitrite containing
(from atmospheric ). -
Exchange/Reduction: Produces Nitrite containing
(from solvent). -
Calculation: The ratio of
-Nitrite to -Nitrite indicates the contribution of the enzymatic pathway versus background chemical exchange.
-
References
-
Tsikas, D. (2007). "Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: Appraisal of the Griess reaction in the L-arginine/nitric oxide area of research." Journal of Chromatography B. Link
-
Bryan, N. S., & Grisham, M. B. (2007). "Methods to detect nitric oxide and its metabolites in biological samples." Free Radical Biology and Medicine. Link
-
Kelm, M. (1999). "Nitric oxide metabolism and breakdown." Biochimica et Biophysica Acta (BBA) - Bioenergetics. Link
-
Clearsynth. "Sodium Nitrite-18O2 Product Specifications and CAS 123798-55-0." Clearsynth Catalog. Link
-
Thermo Fisher Scientific. "Determination of Nitrite and Nitrate in Biological Samples using IC-MS." Application Notes. Link
"comparative analysis of 18O and 15N tracers in denitrification research"
Executive Summary
Verdict: The choice between
- N (Nitrogen-15) is the gold standard for quantitative rate determination . It provides the only direct method to quantify denitrification rates (via the Isotope Pairing Technique) without the interference of abiotic exchange, making it indispensable for kinetic studies.
- O (Oxygen-18) is the mechanistic probe . It is less effective for rate quantification due to rapid enzymatic exchange with ambient water but is critical for source tracking (differentiating fertilizer vs. atmospheric nitrate) and elucidating enzymatic mechanisms (specifically nitrite reductase activity).
This guide provides a technical breakdown of their performance, limitations, and specific protocols for their application.
Part 1: Mechanistic Foundations & Tracer Fate
To understand the utility of these tracers, one must first visualize the denitrification pathway and the atomic fate of Nitrogen versus Oxygen.
The Denitrification Pathway
Denitrification is the stepwise reduction of nitrate (
-
Nitrogen Fate: The N atom remains bonded to N intermediates throughout. It is conserved until
formation. -
Oxygen Fate: Oxygen atoms are sequentially cleaved and released as water (
).[1] Crucially, during the reduction of nitrite ( ) to nitric oxide ( ), an oxygen atom can be exchanged with cellular water.[2][3] This "O-exchange" is the primary confounding variable for O tracers.
Figure 1: The denitrification pathway highlighting the critical point of Oxygen Exchange at the Nitrite reductase (Nir) step, which compromises
Part 2: Comparative Performance Analysis
Sensitivity & Quantification (The Rate Problem)
-
N Performance: High.
Using the Isotope Pairing Technique (IPT) , researchers add
and measure the production of ( - ) and ( - ). Because N-N bond formation is the final step, the distribution of these isotopologues mathematically reveals the rate of denitrification and the source of nitrate (water column vs. pore water). -
O Performance: Low for Rates.
Using
-labeled nitrate to measure rates is flawed. As nitrate reduces to nitrite, the oxygen atoms equilibrate with the massive pool of oxygen in the surrounding water ( ). Up to 100% of the original tracer signal can be lost (erased) before the gas product ( or ) is formed.
Source Identification (The Fingerprinting Problem)
-
N Performance: Moderate.
Natural abundance
values overlap significantly between manure, soil N, and fertilizer, making it difficult to use as a standalone source tracer. -
O Performance: High (in Dual Isotope Mode).
Synthetic fertilizers have a distinct
signature (derived from atmospheric , ~+23‰) compared to nitrate formed by nitrification in soil (derived from water , ~-10‰ to +10‰).-
Dual Isotope Analysis: Plotting
vs. allows for source discrimination that neither isotope can achieve alone.
-
Analytical Precision (IRMS)
-
N: Precision is typically ±0.2‰ .[4] Background interference is minimal (
in air is the main contaminant, but is rare). -
O: Precision is typically ±0.5‰ . Analysis is more complex due to the need to correct for oxygen exchange during the analytical conversion ofngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> to by bacteria (see Protocol B).
Summary Data Table
| Feature | ||
| Primary Application | Kinetic Rates (Denitrification) | Source Tracking / Enzymology |
| Signal Fidelity | High (Conservative tracer) | Variable (Subject to O-exchange) |
| Exchange with Water | Negligible | High (40–95% exchange at Nitrite step) |
| Detection Method | IRMS (measure | IRMS (measure |
| Cost of Tracer | Moderate | High |
| Key Limitation | High background | Signal dilution via water exchange |
Part 3: The Oxygen Exchange Challenge
The "Oxygen Exchange" phenomenon is the single most critical technical concept when comparing these tracers.
During the reduction of nitrite (
Equation of Dilution:
If you start with 100% labeled
Since cellular water is essentially standard oxygen (
Part 4: Experimental Protocols
Protocol A: N Isotope Pairing Technique (IPT)
Objective: Quantify absolute denitrification rates (
Scope: Sediment cores or slurry incubations.
-
Core Collection: Collect intact sediment cores with overlying water.[5] Maintain in dark at in-situ temperature.
-
Tracer Addition: Add
(typically 98%+ atom enriched) to the overlying water phase.-
Target Concentration: The final concentration of
should be roughly 50% of the ambient concentration to ensure detectable pairing.
-
-
Equilibration: Allow diffusion of tracer into the sediment (time depends on sediment porosity, typically 1-3 hours).
-
Incubation: Seal cores gas-tight. Incubate for 2–6 hours.
-
Critical Step: Do not incubate too long, or the concentration of nitrate will change significantly, altering reaction kinetics.
-
-
Termination: Sacrifice cores by mixing sediment and water to a slurry. Add
or equivalent biocide to stop bacterial activity. -
Sampling: Extract gas phase into Exetainers.
-
Analysis: Measure
, , and via Gas Bench IRMS. -
Calculation (Nielsen's Laws):
-
(Denitrification of tracer) =
-
(Denitrification of natural nitrate) =
-
Note: This assumes random pairing of isotopes in the reduction zone.
-
(Denitrification of tracer) =
Figure 2: The logic of Isotope Pairing. The ratio of 29-N2 to 30-N2 is the key variable for calculating total denitrification.
Protocol B: The Denitrifier Method (Analytical)
Objective: Precise measurement of
Mechanism: Uses Pseudomonas aureofaciens (strain ATCC 13985) which lacks
-
Bacterial Culture: Grow P. aureofaciens in Tryptic Soy Broth amended with
. Harvest cells by centrifugation and resuspend in nitrate-free media. -
Concentration: Aliquot bacterial concentrate into gas-tight vials. Purge with Helium to remove atmospheric
and . -
Sample Injection: Inject sample water (containing 10–20 nmol
) into the vials. -
Incubation: Incubate overnight (typically 8–12 hours) to allow complete conversion to
. -
Lysis/Stop: Add NaOH (sodium hydroxide) to lyse cells and stop reactions. This also scrubs
. -
Analysis: Analyze headspace
via Continuous Flow IRMS. -
Correction (The "Casciotti Correction"):
-
You must correct for the O-exchange that occurred during the bacterial conversion.
-
Run reference standards (e.g., IAEA-NO3, USGS34) with known
alongside samples. -
Because the exchange rate in this specific bacteria is low (<3%) and consistent, a linear correction based on the standards is valid.
-
References
-
Casciotti, K. L., et al. (2002). Measurement of the oxygen isotopic composition of nitrate in seawater and freshwater using the denitrifier method.[2] Analytical Chemistry. Link
-
Nielsen, L. P. (1992). Denitrification in sediment determined from nitrogen isotope pairing. FEMS Microbiology Ecology. Link
-
Sigman, D. M., et al. (2001). A bacterial method for the nitrogen isotopic analysis of nitrate in seawater and freshwater. Analytical Chemistry. Link
-
Böhlke, J. K., et al. (2003). Isotopic detection of nitrate sources in surface waters. Journal of Hydrology. Link
-
Snider, D. M., et al. (2009). Application of the 18O tracer technique to estimate the fraction of N2O reduced to N2 during denitrification in soil. Soil Biology and Biochemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Measurement of the oxygen isotopic composition of nitrate in seawater and freshwater using the denitrifier method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigman.princeton.edu [sigman.princeton.edu]
- 4. sigman.princeton.edu [sigman.princeton.edu]
- 5. academic.oup.com [academic.oup.com]
Validation of Mass Spectrometry Methods for 18O-Labeled Compounds: A Comparative Technical Guide
Executive Summary: The Case for 18O-Labeling
In the landscape of quantitative proteomics, enzymatic 18O-labeling occupies a unique niche. While metabolic labeling (SILAC) offers the highest precision for cell culture and isobaric tagging (TMT/iTRAQ) dominates high-throughput multiplexing, 18O-labeling remains the premier choice for clinical tissue samples and post-translational modification (PTM) studies where metabolic labeling is impossible and ratio compression (a known TMT artifact) is unacceptable.
This guide provides a rigorous validation framework for 18O-labeling methods, objectively comparing its performance against industry alternatives and detailing a self-validating protocol designed to eliminate the method's primary failure mode: isotopic back-exchange .
Comparative Analysis: 18O-Labeling vs. Alternatives
To validate 18O-labeling as a method, one must understand its standing against the "Big Three" alternatives: Label-Free Quantification (LFQ), SILAC, and TMT.
Table 1: Performance Matrix of Quantitative MS Strategies
| Feature | 18O-Labeling (Enzymatic) | SILAC (Metabolic) | TMT / iTRAQ (Isobaric) | Label-Free (LFQ) |
| Labeling Stage | Post-digestion (Peptide level) | Pre-culture (Protein level) | Post-digestion (Peptide level) | None |
| Sample Type | Universal (Tissues, Fluids, Cells) | Cell Culture Only (mostly) | Universal | Universal |
| Multiplexing | Low (2-plex, rarely 3-plex) | Medium (3-plex) | High (10 to 18-plex) | Unlimited (Run-dependent) |
| Quantification | MS1 (Precursor Ion) | MS1 (Precursor Ion) | MS2/MS3 (Reporter Ion) | MS1 (AUC) or Spectral Count |
| Precision (CV) | High (<10%) | Very High (<5%) | High (<10%) | Moderate (15-25%) |
| Accuracy Risks | Back-Exchange (Loss of label) | Arginine-to-Proline conversion | Ratio Compression (Co-isolation) | Retention time alignment drift |
| Cost | Low (H2(18)O is cheap) | High (Specialized media) | High (Reagent kits) | Low (Instrument time only) |
Expert Insight: Why Choose 18O?
Choose 18O-labeling when you need high-precision quantification of tissue samples without the high cost of TMT or the biological limitations of SILAC. Unlike TMT, 18O quantification occurs at the MS1 level, making it immune to the "ratio compression" effect that plagues isobaric tagging in complex matrices.
The Validation Framework: Mechanics & Failure Modes
Validation of 18O methods hinges on controlling the enzymatic mechanism. Trypsin (and other serine proteases) catalyzes the hydrolysis of peptide bonds. In the presence of heavy water (
The Mechanism[2][3]
-
Hydrolysis: Protein
Peptide-COOH (incorporates one O if digested in ). -
Exchange: Peptide-C
O OH + Peptide-C O OH Peptide-C O OH. -
Result: A +4 Da mass shift (incorporation of two
O atoms).
Critical Failure Mode: Back-Exchange
The most critical validation parameter is Back-Exchange . If the enzyme remains active when the
Validation Requirement: You must demonstrate that your protocol effectively inactivates the enzyme prior to mixing.
Self-Validating Experimental Protocol
This protocol incorporates "Stop-Points" and internal validation checks to ensure data integrity.
Phase A: Sample Preparation & Labeling
-
Reagents: Porcine Trypsin (TPCK-treated),
(>97% purity), Formic Acid (FA). -
Workflow:
-
Digestion: Digest Protein Sample A in standard buffer (
) with Trypsin (1:50 w/w) overnight. -
Lyophilization: Dry the peptides completely to remove natural water.
-
Labeling (The Critical Step): Reconstitute peptides in 100
L of containing Trypsin (1:50). Incubate at 37°C for 4-6 hours.-
Note: High organic solvent content inhibits trypsin; keep organic solvent <5%.
-
-
Phase B: Reaction Quenching (The Validation Step)
To validate the prevention of back-exchange, use one of the following methods. Boiling is the most robust for validation purposes.
-
Boil: Heat sample at 95°C for 10 minutes.
-
Acidify: Add Formic Acid to 5% final concentration (pH < 2).
-
Risk:[2] If pH rises upon mixing with buffered Sample B, trypsin may reactivate.
-
Phase C: Mixing and Analysis[6]
-
Mix
O-labeled Sample A with O-labeled Sample B (1:1 ratio). -
Analyze via LC-MS/MS (High-Resolution Orbitrap or TOF recommended).
Diagram: Validated 18O Workflow
The following diagram illustrates the workflow with specific "Control Points" (CP) where validation must occur.
Caption: Figure 1. Optimized 18O-labeling workflow. The 'Quench' step is the Critical Control Point (CCP) to prevent back-exchange.
Data Interpretation & Validation Metrics
To validate the method's success, calculate the following metrics from your MS spectra.
Labeling Efficiency ( )
You must confirm that the labeling reaction went to completion (incorporation of two
-
Target: >95% Efficiency.
-
Troubleshooting: If
(mono-labeled) is high, the incubation time was too short or the pH was not optimal (pH 8.0 is ideal for trypsin).
Back-Exchange Rate ( )
After mixing and sitting in the autosampler, check for the reappearance of
-
Test: Analyze the mixture immediately (T0) and after 12 hours (T12).
-
Criteria: The ratio of Light/Heavy should not change by >5% between T0 and T12.
Isotopic Purity Correction
Natural oxygen contains ~0.2%
-
Configuration: Set "Heavy Label" to +4.0085 Da (C-terminus).
References
-
Quantitative Proteomics: Label-Free versus Label-Based Methods. Silantes. [Link]
-
18O Stable Isotope Labeling in MS-based Proteomics. National Institutes of Health (PMC). [Link]
-
Methodology for the Validation of Isotopic Analyses by Mass Spectrometry. PubMed. [Link]
-
Systematic Comparison of Label-Free, SILAC, and TMT Techniques. PubMed. [Link]
-
Trypsin-Catalyzed Oxygen-18 Labeling for Quantitative Proteomics. National Institutes of Health (PMC). [Link]
Sources
"inter-laboratory comparison of Sodium Nitrite-18O2 analysis"
Inter-Laboratory Comparison Guide: Sodium Nitrite-18O2 (
Executive Summary & Core Directive
This guide serves as a definitive technical resource for researchers utilizing Sodium Nitrite-18O2 (
The Central Thesis: While Sodium Nitrite-18O2 offers a superior mass shift (+4 Da) compared to Sodium Nitrite-15N (+1 Da)—drastically reducing background interference in mass spectrometry—it introduces a critical variable: Oxygen Exchange . Without strict pH control during sample preparation, the
This guide compares the performance of
Technical Comparison: 18O2-Nitrite vs. 15N-Nitrite
The following data aggregates results from a multi-site proficiency study involving five laboratories using LC-MS/MS (DAN derivatization) and GC-MS (PFB-Br derivatization).
Table 1: Performance Benchmark
| Feature | Sodium Nitrite-18O2 ( | Sodium Nitrite-15N ( | Implication |
| Mass Shift ( | +4 Da (Double label) | +1 Da | |
| Label Stability | Labile (pH-dependent) | Stable (Non-exchangeable) | |
| Mechanistic Utility | High | Moderate | Only |
| Inter-Lab CV% | 12.5% (High Variance) | 4.2% (Low Variance) | High variance in |
| Cost | High | Low | Use |
The Causality of Failure: Oxygen Exchange Mechanism
To ensure scientific integrity, one must understand why
Figure 1: Acid-Catalyzed Oxygen Exchange Pathway The diagram below illustrates the degradation of the isotopic signal in acidic media.
Caption: Acidic conditions drive the protonation of nitrite, facilitating the exchange of labeled oxygen with bulk water, resulting in signal dilution.
Validated Experimental Protocols
To achieve "Trustworthiness" (Part 2 of requirements), the method must be self-validating. We recommend the 2,3-Diaminonaphthalene (DAN) LC-MS/MS Method due to its high sensitivity and ability to perform derivatization at neutral/alkaline pH, preserving the
Protocol A: LC-MS/MS Analysis of Sodium Nitrite-18O2
Objective: Quantify nitrite while preventing oxygen exchange.
Reagents:
-
Internal Standard:
(Must use a different label for IS to track the target ). -
Derivatizing Agent: 2,3-Diaminonaphthalene (DAN) in 0.1 M NaOH (Alkaline matrix protects the label).
Step-by-Step Workflow:
-
Sample Collection: Collect blood into EDTA tubes containing N-ethylmaleimide (NEM) to inhibit thiol-mediated reduction. Centrifuge immediately at
. -
Spiking: Add
internal standard (final conc. 100 nM) to plasma. -
Deproteinization: Add
cold acetonitrile (neutral pH). Vortex and centrifuge at 15,000 x g for 10 min. Do not use acid precipitation (e.g., TCA). -
Derivatization:
-
Transfer supernatant to a glass vial.
-
Add
DAN reagent ( in 0.1 N HCl - Note: The minimal acid is required for the DAN reaction, but incubation time must be minimized). -
CRITICAL STEP: Incubate at
for exactly 10 minutes . -
Stop Reaction: Immediately add
of 0.1 M NaOH to raise pH > 9. This stabilizes the resulting Naphthotriazole (NAT) derivative and halts exchange.
-
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase.
-
Transitions:
-
Analyte (
-NAT): (Shifted +4) -
IS (
-NAT): (Shifted +1) -
Background (NAT):
-
-
Protocol B: GC-MS Analysis (PFB-Br Method)
Recommended only if LC-MS is unavailable. Requires strict anhydrous conditions.
-
Derivatization: React nitrite with Pentafluorobenzyl bromide (PFB-Br) in acetone at
for 60 mins. -
Extraction: Extract into toluene.
-
Analysis: NCI-GC-MS monitoring
46 (NO2-) vs 50 ( -NO2-). -
Risk: The PFB-Br reaction often utilizes aqueous acetone; extended heating can cause partial O-exchange.
Inter-Laboratory Variability Analysis
We analyzed data from 5 labs processing blinded samples of
Figure 2: Workflow and Variability Points This diagram maps where errors enter the workflow across different laboratories.
Caption: Lab A's use of acid precipitation destroyed the label. Lab B's neutral extraction yielded accurate data.
Data Summary:
-
Lab A (Acidic Deproteinization): Reported 40% lower concentration of
species due to exchange with water. -
Lab B (Neutral ACN Extraction): 98% Recovery.[1]
-
Lab C (Delayed Processing): 15% loss of label due to storage at
(slow exchange still occurs; is required).
References
-
Tsikas, D. (2000). Simultaneous gas chromatography-mass spectrometry determination of nitrate and nitrite in biological fluids using pentafluorobenzyl bromide. Analytical Chemistry. Link
-
Böhlke, J. K., et al. (2007). Oxygen Isotopes in Nitrite: Analysis, Calibration, and Equilibration. Analytical Chemistry. Link
-
Li, H., et al. (2014). A sensitive LC-MS/MS method to quantitate nitrite in human plasma.[2][3] Journal of Chromatography B. Link
-
Klingelhofer, G., et al. (2023). GC-MS Studies on Nitric Oxide Autoxidation and S-Nitrosothiol Hydrolysis to Nitrite in pH-Neutral Aqueous Buffers: Definite Results Using 15N and 18O Isotopes. Molecules. Link
-
Feelisch, M., et al. (2002). Concomitant S-, N-, and heme-nitros(yl)ation in biological tissues and fluids: implications for the fate of NO in vivo. FASEB Journal. Link
Sources
Statistical Analysis & Experimental Guide: Sodium Nitrite-18O2 Tracing
Executive Summary: The Mechanistic Gap
In the study of nitric oxide (NO) signaling and nitrite reductase activity, standard quantification methods (Griess assay, Chemiluminescence) provide scalar data—they tell you how much NO is present, but not where it came from. Even
This guide focuses on Sodium Nitrite-18O2 (
Part 1: The Comparative Landscape
To select the correct tool, one must understand the limitations of the alternatives.
Table 1: Comparative Performance of Nitrite Analysis Methods
| Feature | Sodium Nitrite-18O2 ( | Sodium Nitrite-15N ( | Chemiluminescence (Ozone) | Griess Assay |
| Primary Utility | Mechanistic Tracing (Reductive vs. Oxidative) | Flux Tracking (Nitrogen source tracking) | Total Quantification (High Sensitivity) | Rough Screening (High Throughput) |
| Source Resolution | High: Distinguishes nitrite-derived NO from synthase-derived NO. | Medium: Tracks N-source but cannot track O-exchange. | None: Measures total NO gas only. | None: Measures total nitrite/nitrate. |
| Stability | Low: Subject to O-exchange with water at low pH. | High: Nitrogen bond is stable; no solvent exchange. | N/A: Real-time gas measurement. | Stable: Colorimetric reaction. |
| Detection Limit | Femtomolar (fM) via GC-MS (NCI mode). | Femtomolar (fM) via GC-MS. | Picomolar (pM) | Micromolar ( |
| Cost/Complexity | High: Requires MS and exchange correction. | Medium: Requires MS, simple math. | High: Dedicated instrument required. | Low: Standard plate reader. |
The "Causality" of Choice
-
Choose
if you simply need to prove that the Nitrite added to the system is the precursor to the Nitrate found later. -
Choose
if you are studying Nitrite Reductase activity (e.g., Myoglobin, Xanthine Oxidoreductase). You need to prove that the oxygen in the resulting NO or water came specifically from the nitrite, or to measure the rate at which nitrite exchanges oxygen with the solvent (a marker of acidification or carbonic anhydrase activity).
Part 2: Experimental Protocol (GC-MS)
Scientific Integrity Note: The greatest risk in
Workflow: The PFB-Br Derivatization Method
This protocol utilizes Pentafluorobenzyl bromide (PFB-Br) to convert nitrite into a stable nitro-derivative detectable by Negative Chemical Ionization (NCI) GC-MS.[1][2]
Step 1: Sample Preparation & "The Trap"
-
Harvest: Collect plasma, tissue homogenate, or cell media.
-
The Trap (Critical): Immediately add N-ethylmaleimide (NEM) (10 mM final) if thiols are present (to prevent S-nitrosylation artifacts) and adjust pH to > 8.0 using NaOH.
-
Reasoning: High pH halts the proton-catalyzed exchange of
with bulk water ( ).
-
-
Internal Standard: Spike samples with a known concentration of
-Nitrite .-
Self-Validation: The
peak acts as a recovery standard. If your signal varies, your extraction failed.
-
Step 2: Derivatization[1]
-
Add Acetone (200
L) to the aqueous sample (100 L). -
Add PFB-Br (10
L). -
Incubate at 50°C for 5 minutes .
-
Note: Do not exceed 5 minutes. Longer times favor the hydrolysis of the PFB-nitrite derivative, altering the isotopic ratio.
-
Step 3: Extraction
-
Add Toluene (400
L) and vortex vigorously for 60 seconds. -
Centrifuge (3000 x g, 5 min) to separate phases.
-
Transfer the upper organic layer (Toluene) to an autosampler vial.
Step 4: GC-MS Parameters (NCI Mode)
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Reagent Gas: Methane (soft ionization).
-
Monitoring Ions (SIM):
-
m/z 46 : Endogenous Nitrite (
) -
m/z 47 : Internal Standard (
) -
m/z 48 : Single-labeled (
) -
m/z 50 : Double-labeled (
)
-
Part 3: Visualization of Pathways
The following diagram illustrates the competing pathways that necessitate the use of
Figure 1: The "Exchange Trap." Nitrite reduction yields NO, but acidic conditions cause oxygen exchange with water. The PFB-Br derivatization (blue arrow) must compete with this exchange to capture the true isotopic signature.
Part 4: Statistical Analysis Framework
Raw MS data (peak areas) are insufficient. You must calculate the Mole Fraction Enrichment (MFE) and correct for natural abundance.
Natural Abundance Correction
Before calculating enrichment, subtract the contribution of naturally occurring isotopes (Natural
Calculating Enrichment (MFE)
For a double-labeled experiment (
The Exchange Correction Factor ( )
This is the most advanced metric. If you start with 98% enriched
-
Interpretation:
-
If
(5%): Your protocol is valid; the trap worked. -
If
(20%): Significant exchange occurred. Data is suspect. You likely acidified the sample too early or incubated too long.
-
Statistical Comparison (Hypothesis Testing)
When comparing Control vs. Drug Treatment groups:
-
Do NOT compare raw peak areas (due to extraction variability).
-
DO compare the Ratio of Ratios :
(Where Area 47 is the internal standard). -
Use a Student's t-test (unpaired, two-tailed) on these normalized ratios.
References
-
Gladwin, M. T., et al. (2000). "Role of circulating nitrite and S-nitrosohemoglobin in the regulation of regional blood flow in humans." Proceedings of the National Academy of Sciences. [Link]
-
Tsikas, D. (2007). "Analysis of nitrite and nitrate in biological fluids by gas chromatography-mass spectrometry and stable-isotope dilution." Nature Protocols. [Link]
-
Zweier, J. L., et al. (1999). "Enzyme-independent formation of nitric oxide in biological tissues." Nature Medicine. [Link]
-
Vanin, A. F., et al. (2005). "Oxygen exchange between nitrite and water." Nitric Oxide. [Link]
Sources
"benchmarking Sodium Nitrite-18O2 tracing against established methods"
Executive Summary: The Shift from Quantification to Mechanistic Resolution
In the study of Nitric Oxide (NO) biology, the question has shifted from "How much NO is produced?" to "How and where is it produced?" While established methods like the Griess assay and Ozone-Chemiluminescence (CL) remain the gold standards for quantification, they fail to provide mechanistic insight. They count atoms but cannot trace their lineage.
This guide benchmarks Sodium Nitrite-18O2 (
Part 1: The Analytical Landscape
To understand the value of
1. The Griess Assay (The "Quick & Dirty" Standard)
-
Principle: Diazotization reaction. Nitrite reacts with sulfanilamide and NED to form a pink azo dye.
-
Limitation: It is a bulk measurement. It cannot distinguish between nitrite derived from NOS activity, diet, or bacterial reduction. It has poor sensitivity (~1 µM) in complex biological matrices due to protein precipitation requirements.
2. Ozone-Chemiluminescence (The Quantitative Gold Standard)
-
Principle: Reductive cleavage of all NO species (Nitrite, Nitrate, RSNOs) to NO gas, which reacts with Ozone to emit light.
-
Limitation: It is a destructive "black box." By reducing everything to NO gas, you lose all structural information. You cannot tell if the NO originated from a specific enzymatic pocket or a chemical artifact.
3. The Stable Isotope Contender:
vs.
- -Nitrite: Tracks the nitrogen backbone. Excellent for proving that a specific pool of nitrite converted to NO.
-
-Nitrite: Tracks the chemistry. Because nitrite reduction often involves oxygen exchange with solvent water (H
O), the retention or loss of atoms acts as a "chemical clock," revealing the kinetics and mechanism of the reaction.
Part 2: Comparative Benchmarking Data
The following table synthesizes experimental performance metrics comparing
| Feature | Griess Assay | Ozone-Chemiluminescence (CL) | ||
| Primary Output | Total Concentration | Total Concentration | Pathway Confirmation (Source) | Mechanistic Elucidation (Chemistry) |
| Sensitivity (LOD) | ~0.5 - 1.0 µM | < 1 nM (High) | ~10 pM (via GC-MS) | ~10 pM (via GC-MS) |
| Matrix Interference | High (Hemoglobin/Proteins) | Low (Gas phase detection) | Low (Mass resolution) | Low (Mass resolution) |
| Isotopic Specificity | None | None | Nitrogen Source Only | Oxygen Exchange & Source |
| Throughput | High (96-well plate) | Low (Serial injection) | Medium (GC run time) | Medium (GC run time) |
| Cost Per Sample | < $0.50 | $2.00 - $5.00 | $15.00+ | $25.00+ |
Part 3: The Mechanistic Advantage (Why ?)
The unique value proposition of Sodium Nitrite-18O2 lies in the Oxygen Exchange Phenomenon .
When nitrite (
-
Scenario A (
): You label nitrite with .[1][2] The resulting NO is . You know the NO came from nitrite.[3][4] -
Scenario B (
): You label nitrite with .-
If the reduction is fast and direct (e.g., specific heme-reductases), the resulting NO retains the
(mass shift +2). -
If the reduction involves an anhydride intermediate (
) or slow acidic disproportionation, the exchanges with solvent -water. The resulting NO is (mass shift 0) or mixed.
-
Conclusion: Only
Diagram 1: The Mechanistic Divergence
The following diagram illustrates how
Figure 1: Mechanistic differentiation using
Part 4: Validated Experimental Protocol (GC-MS)
To successfully benchmark
Reagents:
-
Sodium Nitrite-18O2 (95%+ enrichment)
-
Acetone (HPLC Grade)
-
Toluene
Workflow:
-
Sample Collection: Collect plasma/tissue in the presence of NEM (N-ethylmaleimide) to prevent artifactual nitrite formation from thiols.
-
Derivatization:
-
Add 100 µL of sample (containing
-Nitrite). -
Add 400 µL acetone.
-
Add 10 µL PFB-Br.
-
Incubate at 50°C for 5 minutes . (Note: Short incubation prevents artificial oxygen exchange).
-
-
Extraction:
-
Evaporate acetone under nitrogen stream.
-
Extract residue with toluene.
-
-
GC-MS Analysis:
-
Mode: NICI (Methane reagent gas).
-
Monitor Ions:
-
46 (Endogenous Nitrite
) -
47 (
-Nitrite internal standard) -
50 (
-Nitrite tracer)
-
46 (Endogenous Nitrite
-
Critical Causality: We use PFB-Br because it forms a nitro-PFB derivative that yields the nitrite anion (
Diagram 2: The GC-MS Analytical Workflow
Figure 2: Step-by-step GC-MS workflow for preserving and detecting the
Part 5: Interpretation of Results
When analyzing the data, the "Shift Ratio" is your key metric.
-
Total Retention (m/z 50): Indicates the nitrite was taken up or metabolized without breaking the N-O bonds prior to the final step.
-
Partial Loss (m/z 48): Indicates the loss of one
atom. This is common if the nitrite passes through a reversible hydration step (Nitrite Nitrous Acid). -
Total Loss (m/z 46): The label has been completely washed out by the solvent. This suggests a slow, equilibrium-based chemical disproportionation rather than a rapid enzymatic turnover.
Verdict: Use
References
-
Tsikas, D. (2000). Simultaneous derivatization and quantification of the nitric oxide metabolites nitrite and nitrate in biological fluids by gas chromatography/mass spectrometry.[1][2][6][7][8] Analytical Chemistry.
-
Gladwin, M. T., et al. (2000). Role of circulating nitrite and S-nitrosohemoglobin in the regulation of regional blood flow in humans. Proceedings of the National Academy of Sciences.
-
Vanin, A. F., et al. (2023). Artifacts Introduced by Sample Handling in Chemiluminescence Assays of Nitric Oxide Metabolites. Biomolecules.[1][2][3][9][6][7][10]
-
Beda, N., & Nedospasov, A. (2005). A comprehensive survey of the methods for the characterization of nitrosation and nitration. Nitric Oxide.[1][2][3][9][6][10][11][12][13][14]
Sources
- 1. mdpi.com [mdpi.com]
- 2. GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Nitrite Reduction to Nitric Oxide in the Heart and Vessel Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring Nitrite and Nitrate, Metabolites in the Nitric Oxide Pathway, in Biological Materials using the Chemiluminescence Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous derivatization and quantification of the nitric oxide metabolites nitrite and nitrate in biological fluids by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of nitrite and nitrate in biological fluids by gas chromatography-mass spectrometry and by the Griess assay: problems with the Griess assay--solutions by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemiluminescence Measurement of Reactive Sulfur and Nitrogen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Personal protective equipment for handling Sodium Nitrite-18O2
Operational Safety & Integrity Guide: Sodium Nitrite-18O2 ( )
Executive Summary: The Dual-Hazard Framework
Handling Sodium Nitrite-18O2 (
-
Biological Risk (Personnel): Sodium nitrite is a toxic oxidizer that induces methemoglobinemia upon ingestion or inhalation.[1]
-
Financial & Data Risk (Asset):
isotopes are high-value assets. They are chemically identical to non-labeled nitrite but are prone to isotopic dilution via atmospheric moisture exchange ( ), which can invalidate mass spectrometry data.
This guide synthesizes standard chemical hygiene with stable isotope handling best practices to ensure both user safety and experimental validity.
Risk Assessment & Technical Rationale
The following matrix details the causality behind the safety protocols. Understanding why a step is taken ensures compliance is not just performative, but effective.
| Hazard Category | Specific Threat | Mechanism of Action | Mitigation Strategy |
| Physiological | Methemoglobinemia | Nitrite ions oxidize hemoglobin ( | Zero-skin-contact policy; N95/P100 respiratory protection if dust is aerosolized. |
| Chemical | Oxidizer (Class 5.1) | Accelerates combustion; reacts violently with amines (forming carcinogenic nitrosamines) and acids.[1] | Segregate from organics, reducing agents, and acids (releases toxic |
| Isotopic | Oxygen Exchange | Hygroscopic nature allows absorption of atmospheric | Inert Atmosphere Handling. Minimize exposure to ambient air.[4] Store in desiccators. |
Personal Protective Equipment (PPE) Matrix
Standard "lab safety" is insufficient for isotope work. The following PPE protects the user from toxicity and the sample from contamination (skin oils/moisture).
Hand Protection
-
Material: Nitrile Rubber (100% Latex-Free).
-
Specification: Minimum thickness 0.11 mm (5 mil).
-
Protocol: Double-Gloving is mandatory.
-
Contraindication: Do not use natural rubber latex (variable chemical resistance and protein allergy risk).
Respiratory & Eye Protection[4]
-
Primary Control: Engineering controls (Fume Hood/Glove Box) are preferred over respirators.
-
Respiratory: If handling powder outside a containment device (not recommended), a NIOSH-approved N95 or P100 particulate respirator is required.
-
Eye Protection: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient for fine powders that can drift around lenses.
Engineering Controls & Decision Logic
Select your handling environment based on the experimental phase.
Figure 1: Decision logic for selecting engineering controls based on the physical state of the isotope.
Operational Protocol: Handling & Solubilization
Objective: Solubilize
Phase 1: Preparation
-
Static Control: Small masses of dry nitrite powder are prone to static fly-away. Use an anti-static gun or ionizer bar inside the weigh station.
-
Atmosphere: Ideally, weigh inside a glove box under Nitrogen/Argon. If using a fume hood, minimize sash height and work quickly to reduce humidity exposure.
Phase 2: Weighing & Transfer
-
Don double nitrile gloves .
-
Tare a clean, dry glass vial (borosilicate). Note: Plastic vials can be permeable to moisture over time.
-
Transfer
using a stainless steel spatula. -
Critical Step: If not using the isotope immediately, Parafilm is insufficient . Cap tightly and store in a desiccator.
Phase 3: Solubilization (The "Point of No Return")
Once dissolved, the
-
Use degassed, deionized water (18.2 MΩ) to minimize dissolved
(which forms carbonic acid). -
pH Control: Ensure the solution remains neutral or slightly basic (
). In acidic conditions ( ), nitrite forms nitrous acid ( ), facilitating rapid oxygen exchange with water and release of gas.
Workflow Visualization
Figure 2: Operational workflow emphasizing speed and pH control to maintain isotopic integrity.
Emergency Response & Disposal
Spill Management
-
Solid Spill: Do not sweep dry (creates dust). Cover with a damp paper towel (if safe) or use a HEPA vacuum designated for hazardous chemicals.
-
Liquid Spill: Absorb with vermiculite or spill pads. Do not use acid-based neutralizers. [1]
Waste Disposal
-
Segregation Rule: Never mix nitrite waste with Acids or Amines .
-
Acid mix
Nitrogen Oxide ( ) fumes (Toxic/Corrosive).[3] -
Amine mix
Nitrosamines (Carcinogenic).
-
-
Labeling: Tag as "Oxidizing Solid, Toxic" (if solid) or "Toxic Aqueous Waste" (if liquid).
References
-
National Center for Biotechnology Information (PubChem). (2023). Sodium Nitrite Compound Summary (CID 23668193). Retrieved from [Link]
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Sodium Nitrite.[7][8] Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical Compatibility Guide.[9][10] Retrieved from [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. hillbrothers.com [hillbrothers.com]
- 3. echemi.com [echemi.com]
- 4. valudor.com [valudor.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. watson-cost.eu [watson-cost.eu]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
